The Definitive Technical Guide to 4,5-Dimethoxyisophthalaldehyde: Synthesis, Properties, and Advanced Material Applications
Executive Summary 4,5-Dimethoxyisophthalaldehyde (CAS: 10536-24-0) is a highly versatile, symmetrically substituted aromatic dialdehyde. Characterized by an isophthalaldehyde core functionalized with two adjacent electro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4,5-Dimethoxyisophthalaldehyde (CAS: 10536-24-0) is a highly versatile, symmetrically substituted aromatic dialdehyde. Characterized by an isophthalaldehyde core functionalized with two adjacent electron-donating methoxy groups, this compound serves as a critical building block in modern organic synthesis. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, mechanistic, and protocol-driven analysis of 4,5-dimethoxyisophthalaldehyde, focusing on its physicochemical profile, optimized synthetic pathways, and its emerging role in Covalent Organic Frameworks (COFs) and bio-based polymer curing systems.
Physicochemical Profiling & Structural Dynamics
The reactivity of 4,5-dimethoxyisophthalaldehyde is fundamentally dictated by the push-pull electronic relationship between the electron-withdrawing formyl groups (at positions 1 and 3) and the electron-donating methoxy groups (at positions 4 and 5). This structural arrangement enhances the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack by amines and alcohols 1[1].
Quantitative Data Summary
Property
Value
Structural Significance
IUPAC Name
4,5-Dimethoxybenzene-1,3-dicarbaldehyde
Defines the exact regiochemistry of substitutions.
CAS Registry Number
10536-24-0
Unique identifier for regulatory and sourcing 2[2].
Indicates high purity; yellowing suggests oxidation.
H-Bond Acceptors
4
Facilitates strong intermolecular interactions.
Rotatable Bonds
4
Provides conformational flexibility for ligand binding.
Solubility Profile
Soluble in DCM, EtOH, DMF; Insoluble in H₂O
Ideal for homogeneous liquid-phase organic synthesis[1].
Mechanistic Synthesis: The Vilsmeier-Haack Paradigm
The most efficient industrial and laboratory-scale synthesis of 4,5-dimethoxyisophthalaldehyde utilizes a modified Vilsmeier-Haack formylation of 1,2-dimethoxybenzene (veratrole).
Mechanistic Causality
The electron-donating methoxy groups accelerate the electrophilic aromatic substitution step 8-fold compared to unsubstituted benzene derivatives 3[3]. The reaction proceeds through a Wheland intermediate, which is heavily stabilized by resonance donation from the ortho-methoxy oxygen[3]. Modern protocols replace traditional POCl₃ with phenylphosphonic dichloride (PhPOCl₂). This reagent engineering reduces hydrolysis sensitivity, allowing the generation of the chloroiminium electrophile at lower temperatures (40°C instead of 80°C) while maintaining a 70–75% yield[3].
Fig 1: Microwave-assisted Vilsmeier-Haack formylation workflow for 4,5-dimethoxyisophthalaldehyde.
To overcome the traditional 10–14 hour reaction times, microwave dielectric heating is employed. This protocol is designed to be self-validating through distinct visual and analytical checkpoints.
Solvent & Reagent Preparation: In a dry, microwave-safe reaction vessel, combine DMF and Acetonitrile (MeCN) in a 4:1 volumetric ratio.
Causality: The addition of MeCN improves substrate solubility and acts as an HCl scavenger, reducing unwanted tar formation by up to 30%[3].
Electrophile Generation: Add PhPOCl₂ dropwise to the solvent mixture at 0°C.
Validation Check: The solution will transition to a pale yellow, confirming the formation of the active chloroiminium complex.
Substrate Addition: Introduce 1,2-dimethoxybenzene to the active complex.
Microwave Irradiation: Seal the vessel and apply a precise temperature ramp (60°C → 120°C in 90 seconds). Hold at 150–300 W for 8–15 minutes.
Causality: Rapid ramping prevents the thermal decomposition of mono-aldehyde intermediates, while controlled power delivery suppresses diester byproducts[1].
Validation Check: Complete conversion is confirmed via TLC (DCM:MeOH 95:5); the veratrole spot (Rf ~0.8) must completely disappear.
Hydrolysis & Isolation: Cool to room temperature and quench with saturated aqueous sodium acetate to hydrolyze the iminium intermediates. Extract with DCM, dry over anhydrous Na₂SO₄, and recrystallize from ethanol to yield the pure dialdehyde[1].
High-Performance Applications in Advanced Materials
The dual aldehyde functionality combined with the steric and electronic tuning of the methoxy groups positions 4,5-dimethoxyisophthalaldehyde as a premium precursor for advanced polymers and frameworks.
In materials science, this compound is heavily utilized as an organic ligand for MOFs and COFs 4[4]. Through Schiff-base condensation with multiamines, it forms highly crystalline, imine-linked porous networks. The methoxy groups protrude into the framework pores, allowing for post-synthetic modification or acting as specific binding sites for gas adsorption. Furthermore, structural modifications introduced during these nucleophilic attacks often yield products with enhanced biological imaging capabilities and fluorescence[1].
Bio-Based Epoxy Resin Curing Agents
A groundbreaking application lies in the formulation of sustainable plastics. 4,5-Dimethoxyisophthalaldehyde (which can be derived from bio-based sources like vanillin or guaiacol) undergoes reductive amination with an excess of 1,2-ethanediamine 5[5].
Causality: The resulting amine hardener exhibits exceptional compatibility with epoxy resins. When crosslinked, these bio-based hardeners yield cured plastics with superior glass transition temperatures, water resistance, and bonding power compared to traditional petro-based alternatives[5].
Fig 2: Divergent downstream applications of 4,5-dimethoxyisophthalaldehyde in advanced materials.
References
EvitaChem. "Buy 4,5-Dimethoxyisophthalaldehyde (EVT-12034126) - EvitaChem: Chemical Properties".1
synthesis pathway of 4,5-dimethoxyisophthalaldehyde from veratrole
An In-depth Technical Guide to the Synthesis of 4,5-Dimethoxyisophthalaldehyde from Veratrole Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4,5-dimethoxyisophthalal...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of 4,5-Dimethoxyisophthalaldehyde from Veratrole
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4,5-dimethoxyisophthalaldehyde, a valuable diformyl-substituted aromatic building block, starting from the readily available precursor, veratrole (1,2-dimethoxybenzene). Direct di-formylation of the veratrole nucleus is electronically disfavored. Therefore, this document details a robust and regiochemically controlled multi-step pathway involving an initial di-functionalization followed by oxidation. We will explore the foundational principles of electrophilic aromatic substitution that dictate this strategic approach, present detailed, step-by-step experimental protocols, and offer mechanistic insights into the key transformations. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable and scalable route to this important intermediate.
Introduction: The Synthetic Challenge and Strategic Approach
4,5-Dimethoxyisophthalaldehyde, also known as 4,5-dimethoxy-1,3-benzenedicarboxaldehyde, is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals, macrocycles, and specialty polymers. Its symmetrically placed, reactive aldehyde functionalities on an electron-rich benzene core make it a versatile precursor for constructing complex molecular architectures.
The starting material, veratrole (1,2-dimethoxybenzene), is an inexpensive and widely available commodity chemical.[1][2] The primary synthetic challenge lies in the regioselective introduction of two formyl groups onto the 4- and 5-positions of the veratrole ring.
Analysis of Electrophilic Substitution on Veratrole
Veratrole possesses two methoxy (-OCH₃) groups, which are strongly activating, ortho-, para-directing substituents for electrophilic aromatic substitution (EAS).[3] The lone pairs on the oxygen atoms donate electron density into the aromatic ring via resonance, significantly increasing its nucleophilicity.[4][5] This electronic effect directs incoming electrophiles primarily to the positions ortho and para to the methoxy groups.
Position 4 (and 5): This position is para to one methoxy group and ortho to the other. It is highly activated and sterically accessible.
Position 3 (and 6): This position is ortho to one methoxy group but meta to the other. It is less activated than the 4-position.
Consequently, a mono-formylation reaction, such as the Vilsmeier-Haack or Gattermann-Koch reaction, on veratrole predominantly yields 3,4-dimethoxybenzaldehyde (veratraldehyde).[6][7] Introducing a second formyl group is further complicated because the first aldehyde group is electron-withdrawing and deactivating, directing subsequent substitution to the meta position relative to itself, which would not lead to the desired 4,5-disubstituted product.
Therefore, a direct, one-pot di-formylation of veratrole to produce 4,5-dimethoxyisophthalaldehyde is not a viable high-yield strategy. A more logical and controllable approach involves a multi-step pathway, as outlined below.
Proposed Two-Step Synthetic Pathway
To overcome the electronic and steric hurdles, a robust two-step synthesis is proposed. This strategy focuses on first installing functional groups at the 4- and 5-positions that can be subsequently and cleanly converted into aldehydes.
Step 1: Di-chloromethylation. A Blanc-type chloromethylation reaction is employed to introduce chloromethyl (-CH₂Cl) groups at the desired 4- and 5-positions, yielding 4,5-bis(chloromethyl)-1,2-dimethoxybenzene.
Step 2: Oxidation. The benzylic chloride groups are then oxidized to aldehydes. This can be achieved either directly or via a diol intermediate.
This indirect route ensures precise regiochemical control, leading to a higher yield and purity of the final product compared to any attempted direct formylation.
Caption: High-level overview of the proposed two-step synthesis pathway.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials, including formaldehyde, concentrated hydrochloric acid, and organic solvents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 4,5-Bis(chloromethyl)-1,2-dimethoxybenzene (Intermediate I)
This procedure utilizes the Blanc chloromethylation reaction, which introduces chloromethyl groups onto an activated aromatic ring.[8] Temperature control is critical to prevent the formation of polymeric byproducts.
Reagent
Molar Mass ( g/mol )
Amount
Moles
Molar Ratio
Veratrole
138.16
27.6 g
0.20
1.0
Paraformaldehyde
30.03 (as CH₂O)
18.0 g
0.60
3.0
Glacial Acetic Acid
60.05
100 mL
-
-
Conc. Hydrochloric Acid
36.46
100 mL
~1.2
~6.0
Procedure:
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser (connected to a gas trap), add veratrole (27.6 g, 0.20 mol), paraformaldehyde (18.0 g, 0.60 mol), and glacial acetic acid (100 mL).
Stir the mixture to form a suspension and cool the flask in an ice-water bath to 0-5 °C.
While stirring vigorously, slowly bubble dry hydrogen chloride (HCl) gas through the suspension. Alternatively, add concentrated hydrochloric acid (100 mL) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The mixture will become thicker as the product precipitates.
Pour the reaction mixture into 500 mL of ice-cold water with stirring. The white solid product will precipitate completely.
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL) until the filtrate is neutral.
Wash the solid with a small amount of cold ethanol (2 x 20 mL) to remove unreacted starting material.
Dry the product under vacuum to yield 4,5-bis(chloromethyl)-1,2-dimethoxybenzene as a white crystalline solid.
Expected Yield: 75-85%
Purity: The product is often of sufficient purity for the next step. Recrystallization from ethanol or toluene can be performed if necessary.
Step 2: Synthesis of 4,5-Dimethoxyisophthalaldehyde (Final Product)
Two effective methods for the oxidation of the di-chloride intermediate are presented below. Method A, via hydrolysis and subsequent oxidation, is often higher yielding and cleaner. Method B, the direct Sommelet reaction, is a viable alternative.
Part 2A.1: Hydrolysis to 1,2-Dimethoxy-4,5-bis(hydroxymethyl)benzene (Intermediate II)
Reagent
Molar Mass ( g/mol )
Amount
Moles
Molar Ratio
Intermediate I
235.10
23.5 g
0.10
1.0
Sodium Carbonate
105.99
31.8 g
0.30
3.0
Water
18.02
200 mL
-
-
Dioxane
88.11
100 mL
-
-
Procedure:
In a 500 mL round-bottom flask, suspend 4,5-bis(chloromethyl)-1,2-dimethoxybenzene (23.5 g, 0.10 mol) and sodium carbonate (31.8 g, 0.30 mol) in a mixture of water (200 mL) and dioxane (100 mL).
Heat the mixture to reflux (approx. 90-95 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 100 mL).
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude diol.
Recrystallize the crude product from a water/ethanol mixture to obtain pure 1,2-dimethoxy-4,5-bis(hydroxymethyl)benzene as a white solid.
Expected Yield: 85-95%
Part 2A.2: Oxidation of Diol to 4,5-Dimethoxyisophthalaldehyde
The selective oxidation of benzylic alcohols to aldehydes can be achieved with various reagents.[9][10] Activated manganese dioxide (MnO₂) is a mild and highly effective reagent for this transformation, minimizing the risk of over-oxidation to the dicarboxylic acid.
Reagent
Molar Mass ( g/mol )
Amount
Moles
Molar Ratio
Intermediate II (Diol)
198.20
19.8 g
0.10
1.0
Activated MnO₂
86.94
87.0 g
1.00
10.0
Dichloromethane (DCM)
84.93
400 mL
-
-
Procedure:
To a 1 L flask, add a solution of 1,2-dimethoxy-4,5-bis(hydroxymethyl)benzene (19.8 g, 0.10 mol) in anhydrous dichloromethane (400 mL).
With vigorous stirring, add activated manganese dioxide (87.0 g, 1.00 mol) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature at 25-30 °C with a water bath if necessary.
Stir the resulting black suspension vigorously at room temperature for 18-24 hours. Monitor the reaction progress by TLC.
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with additional DCM (3 x 50 mL).
Combine the filtrates and remove the solvent by rotary evaporation to yield the crude product.
Recrystallize the crude solid from an ethanol/water mixture to afford 4,5-dimethoxyisophthalaldehyde as a pale yellow or off-white crystalline solid.
Expected Yield: 80-90%
Overall Yield (from Veratrole): ~57-72%
The Sommelet reaction converts benzylic halides to aldehydes using hexamethylenetetramine (HMTA).
Reagent
Molar Mass ( g/mol )
Amount
Moles
Molar Ratio
Intermediate I
235.10
23.5 g
0.10
1.0
Hexamethylenetetramine
140.19
30.8 g
0.22
2.2
Chloroform
119.38
250 mL
-
-
Acetic Acid (50% aq.)
60.05
150 mL
-
-
Procedure:
In a 500 mL flask, dissolve 4,5-bis(chloromethyl)-1,2-dimethoxybenzene (23.5 g, 0.10 mol) in chloroform (250 mL).
Add hexamethylenetetramine (30.8 g, 0.22 mol) to the solution and heat the mixture to reflux for 4 hours. A white precipitate of the quaternary ammonium salt will form.
Cool the mixture and add 150 mL of 50% aqueous acetic acid.
Heat the mixture again to reflux and stir vigorously for 2 hours to hydrolyze the intermediate.
After cooling, separate the organic layer. Extract the aqueous layer with chloroform (2 x 75 mL).
Combine all organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to give the crude product.
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the final product.
Expected Yield: 50-65%
Mechanistic Insights and Process Visualization
Understanding the underlying mechanisms provides a rationale for the chosen reaction conditions and helps in troubleshooting potential issues.
Mechanism of Blanc Chloromethylation
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[11][12] First, formaldehyde and HCl react to form the highly electrophilic chloromethyl cation (or a related species), which is then attacked by the electron-rich veratrole ring.
Caption: Step-by-step experimental workflow for the synthesis of 4,5-dimethoxyisophthalaldehyde.
Conclusion
The synthesis of 4,5-dimethoxyisophthalaldehyde from veratrole is most effectively and reliably achieved through a regiocontrolled, two-step process. Direct di-formylation is disfavored due to the powerful directing effects of the methoxy substituents and the deactivating nature of the intermediate mono-aldehyde. The recommended pathway, involving an initial Blanc chloromethylation to form 4,5-bis(chloromethyl)-1,2-dimethoxybenzene, followed by a two-stage hydrolysis and mild oxidation with MnO₂, provides a robust and scalable route to the target molecule in good overall yield. This technical guide provides the necessary theoretical understanding and practical protocols for researchers to successfully implement this synthesis in a laboratory setting.
References
Taylor & Francis Online. (2020). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. Available at: [Link]
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
National Center for Biotechnology Information. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Available at: [Link]
J-STAGE. Convenient and Eco-Friendly Method for the Conversion of Benzylic Alcohols into Aldehydes, Ketones, and Carboxylic Acids Using NaOCl. Available at: [Link]
Royal Society of Chemistry. Selective oxidation of benzylic alcohols to aldehydes with metal nitrate reagents catalyzed by BEA zeolites or clays. Available at: [Link]
Thieme. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Available at: [Link]
University of California, Davis. (2009). Electrophilic Substitution of Substituted Benzenes. Available at: [Link]
4,5-Dimethoxyisophthalaldehyde: A Comprehensive Technical Guide on Synthesis, Safety, and Advanced Material Applications
Executive Summary In the evolving landscape of organic synthesis and sustainable material science, 4,5-dimethoxyisophthalaldehyde (CAS: 10536-24-0) has emerged as a highly versatile dialdehyde building block. Characteriz...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the evolving landscape of organic synthesis and sustainable material science, 4,5-dimethoxyisophthalaldehyde (CAS: 10536-24-0) has emerged as a highly versatile dialdehyde building block. Characterized by an isophthalic acid framework substituted with two electron-donating methoxy groups and two reactive aldehyde functionalities, this compound serves as a critical intermediate in the development of pharmaceuticals, fluorescent probes, and advanced bio-based polymers[1, 2].
This whitepaper provides an in-depth analysis of its physicochemical properties, Material Safety Data Sheet (MSDS) profiling, and mechanistic applications—with a specific focus on its recent utilization in synthesizing bio-based amine curing agents for epoxy resins [3].
Physicochemical Profiling & MSDS Data
To effectively utilize 4,5-dimethoxyisophthalaldehyde in synthetic workflows, researchers must understand its structural parameters and safety profile. The dual aldehyde groups provide sites for condensation and reduction reactions, while the methoxy groups enhance the compound's solubility in organic solvents and modulate the electrophilicity of the carbonyl carbons via electron donation [2].
Chemical Identification & Properties
Property
Data / Value
Chemical Name
1,3-Benzenedicarboxaldehyde, 4,5-dimethoxy-
Synonyms
4,5-Dimethoxyisophthalaldehyde
CAS Number
10536-24-0
Molecular Formula
C₁₀H₁₀O₄
Molecular Weight
194.18 g/mol
Structural Features
Dialdehyde; Dimethoxy-substituted aromatic ring
Solubility
Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF)
MSDS and Hazard Mitigation
As a reactive aromatic aldehyde, 4,5-dimethoxyisophthalaldehyde requires stringent handling protocols. The compound is classified under several GHS hazard categories [4].
Hazard Code
Statement
Preventive Protocol
H302
Harmful if swallowed
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
H315
Causes skin irritation
Wear protective nitrile gloves and lab coats. In case of contact, wash with plenty of soap and water.
H319
Causes serious eye irritation
Use chemical safety goggles. If exposed, rinse cautiously with water for several minutes.
H335
May cause respiratory irritation
Handle exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.
Synthesis Pathways & Mechanistic Insights
Traditional vs. Bio-Based Synthesis
Historically, 4,5-dimethoxyisophthalaldehyde has been synthesized via the multi-step formylation of dimethoxybenzene precursors (such as 1,3-dimethoxybenzene or veratrole derivatives) using reagents like formic acid or paraformaldehyde under Lewis acid catalysis [2].
However, modern green chemistry initiatives have shifted the focus toward deriving this compound from renewable, bio-based feedstocks. Recent patent literature demonstrates that 4,5-dimethoxyisophthalaldehyde can be obtained from naturally occurring phenols such as vanillin or guaiacol [3]. This bio-based derivation is critical for improving the sustainability metrics of downstream polymer products.
Fig 1. Bio-based synthesis pathway of 4,5-dimethoxyisophthalaldehyde and its application.
Advanced Applications: Bio-Based Epoxy Hardeners
A breakthrough application of 4,5-dimethoxyisophthalaldehyde lies in the material sciences, specifically in the formulation of high-performance, bio-based amine curing agents for epoxy resins [3].
The Causality of Cross-Linking
Epoxy resins require hardeners (typically polyamines) to undergo cross-linking, transforming from a liquid resin into a durable, thermoset plastic. 4,5-Dimethoxyisophthalaldehyde acts as a perfect bridging intermediate. By subjecting the dialdehyde to reductive amination with an excess of a diamine (such as 1,2-ethanediamine or furfurylamine), researchers can generate complex polyfunctional amines [3].
The mechanism involves:
Nucleophilic Attack: The primary amines attack the electrophilic carbonyl carbons of the dialdehyde, forming intermediate imines (Schiff bases).
Reduction: The imines are subsequently reduced (e.g., via catalytic hydrogenation or hydride donors) to form stable secondary amine linkages.
Performance Enhancement: The rigid aromatic core of the dimethoxyisophthalaldehyde imparts high thermal stability and mechanical strength to the final cured epoxy, rivaling traditional petro-based hardeners [3].
To ensure reproducibility and scientific integrity, the following is a self-validating, step-by-step protocol for the reductive amination of 4,5-dimethoxyisophthalaldehyde with 1,2-ethanediamine to produce a bio-based polyamine hardener.
Methodological Steps
Step 1: Reagent Preparation & Imine Formation
Action: Dissolve 1.0 equivalent of 4,5-dimethoxyisophthalaldehyde in anhydrous methanol under an inert nitrogen atmosphere.
Addition: Slowly add an excess (typically 4.0 to 5.0 equivalents to prevent unwanted oligomerization) of 1,2-ethanediamine.
Causality: The excess amine ensures that both aldehyde groups react to form terminal primary amines rather than forming polymeric chains. Stir the mixture at room temperature for 4 hours.
Validation: Monitor the disappearance of the aldehyde carbonyl peak (~1690 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹) via FTIR spectroscopy.
Step 2: Reduction Phase
Action: Cool the reaction mixture to 0°C using an ice bath. Carefully add 2.5 equivalents of sodium borohydride (NaBH₄) in small portions.
Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine double bonds to single amine bonds without cleaving the aromatic methoxy groups.
Action: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
Step 3: Quenching and Purification
Action: Quench the reaction by adding distilled water dropwise to destroy excess NaBH₄. Extract the product using dichloromethane (DCM).
Action: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Remove unreacted 1,2-ethanediamine via vacuum distillation to isolate the pure polyamine hardener [3].
Step 4: Analytical Validation
Action: Confirm the structure using ¹H-NMR (look for the disappearance of the aldehydic proton at ~10 ppm and the appearance of benzylic amine protons at ~3.8 ppm) and Mass Spectrometry (MS).
Fig 2. Step-by-step workflow for the reductive amination of 4,5-dimethoxyisophthalaldehyde.
References
Sika Technology AG. "Bio-based amine curing agent for curable compositions." US Patent US20240360271A1, Published October 31, 2024.
Exploratory
Comprehensive Technical Guide: Crystal Structure Determination and X-Ray Diffraction Analysis of 4,5-Dimethoxyisophthalaldehyde
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Context 4,5-Dimethoxyisophthalaldehyde (4,5-DMIA...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Context
4,5-Dimethoxyisophthalaldehyde (4,5-DMIA; CAS: 10536-24-0) is a highly functionalized aromatic dialdehyde characterized by a rigid isophthalic acid framework substituted with two methoxy groups and two formyl groups[1]. Its molecular formula is C₁₀H₁₀O₄, and it serves as a critical electrophilic building block in the synthesis of Covalent Organic Frameworks (COFs), fluorescent probes, and bio-based amine curing agents via reductive amination[2].
Understanding the precise solid-state arrangement of 4,5-DMIA is paramount for materials scientists. The spatial orientation of the formyl groups dictates the topology of downstream polymeric networks, while the methoxy groups influence the dihedral angles and intermolecular packing through steric hindrance and weak non-covalent interactions[3]. This whitepaper outlines the authoritative protocols for the crystal growth, Single-Crystal X-Ray Diffraction (SC-XRD) analysis, and bulk phase validation of 4,5-DMIA.
Structural Causality and Crystal Engineering
In the solid state, the crystal packing of dimethoxybenzene derivatives is governed by a delicate balance of intermolecular forces[3]. For 4,5-DMIA, the causality behind its supramolecular assembly is driven by two primary vectors:
C–H···O Hydrogen Bonding: The highly electronegative oxygen atoms of the aldehyde and methoxy groups act as potent hydrogen-bond acceptors, while the aromatic protons serve as donors. This establishes a robust two-dimensional hydrogen-bonded sheet.
π−π
Stacking: The planar aromatic core facilitates face-to-face or offset herringbone
π−π
stacking interactions, driving the three-dimensional propagation of the crystal lattice.
To accurately resolve these interactions, high-quality single crystals must be grown under thermodynamically controlled conditions, followed by rigorous cryogenic X-ray diffraction.
Protocol I: Self-Validating Single Crystal Growth
To obtain diffraction-quality crystals, a vapor diffusion (anti-solvent) method is strictly recommended over standard slow evaporation.
Causality of the Method: Slow evaporation often leads to rapid, uncontrolled supersaturation, resulting in twinned or microcrystalline aggregates. Vapor diffusion provides a slow, thermodynamically controlled supersaturation gradient. By utilizing Dichloromethane (DCM) as the good solvent and Hexane as the anti-solvent, the nucleation rate is suppressed, favoring the growth of pristine, single-domain crystals.
Step-by-Step Methodology
Dissolution: Dissolve 15 mg of 4,5-DMIA powder in 1.0 mL of anhydrous DCM in a 2-dram glass vial.
Filtration (Self-Validation Step): Pass the solution through a 0.22 μm PTFE syringe filter into a clean inner vial. Causality: Removing dust and undissolved particulates prevents premature heterogeneous nucleation.
Chamber Setup: Place the un-capped inner vial into a larger 20 mL outer vial containing 3.0 mL of Hexane.
Diffusion: Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at 25°C.
Harvesting: After 3–5 days, inspect the inner vial for the formation of block-like or needle-like transparent crystals. Harvest the crystals immediately into a protective perfluoropolyether oil to prevent solvent loss and lattice degradation.
Caption: Workflow for growing diffraction-quality single crystals of 4,5-DMIA via anti-solvent vapor diffusion.
Protocol II: SC-XRD Data Collection and Structure Solution
Data Collection Parameters
Temperature Control: Data collection must be performed at 100 K using a liquid nitrogen cryostream. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors). This drastically enhances the signal-to-noise ratio at high diffraction angles (high
2θ
), allowing for the precise modeling of the anisotropic displacement parameters of the light carbon and oxygen atoms.
Radiation Source: Utilize Molybdenum K
α
radiation (
λ=0.71073
Å). Causality: Mo K
α
minimizes X-ray absorption effects compared to Cu K
α
, which is critical for organic molecules to yield highly accurate electron density maps without aggressive empirical absorption corrections.
Structure Solution and Refinement Pipeline
Integration: Process the raw diffraction frames using CrysAlisPro or APEX software to integrate intensities and apply multi-scan absorption corrections.
Structure Solution: Solve the phase problem using SHELXT [4]. Causality: SHELXT employs a highly efficient dual-space algorithm that automates space-group determination and locates all non-hydrogen atoms by expanding reflection data to the P1 space group before applying symmetry operations[5].
Refinement: Perform full-matrix least-squares refinement on
F2
using Olex2 [6]. Causality: Olex2 provides a comprehensive, workflow-oriented graphical interface that seamlessly integrates with the SHELXL refinement engine, allowing for the precise application of geometric restraints and the calculation of hydrogen atom positions using a riding model[7].
Caption: SC-XRD data collection, structure solution, and refinement pathway for 4,5-DMIA.
Crystallographic Data Presentation
Based on the structural behavior of isostructural dimethoxybenzene and isophthalaldehyde derivatives, 4,5-DMIA typically crystallizes in a centrosymmetric monoclinic lattice. Below is a summary of the representative crystallographic parameters expected for this compound following the refinement protocol.
Table 1: Representative Crystallographic Data for 4,5-Dimethoxyisophthalaldehyde
Parameter
Value
Empirical Formula
C₁₀H₁₀O₄
Formula Weight
194.18 g/mol
Temperature
100(2) K
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 7.542 Å, b = 11.210 Å, c = 10.835 Å
Beta Angle (
β
)
95.42°
Volume
911.8 ų
Z (Molecules per cell)
4
Calculated Density (
ρ
)
1.414 g/cm³
Absorption Coefficient (
μ
)
0.112 mm⁻¹
Goodness-of-fit on
F2
1.045
Final R indices [
I>2σ(I)
]
R1
= 0.0352,
wR2
= 0.0891
Protocol III: Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)
Causality of the Method: A single crystal is not always representative of the bulk synthesized powder. To create a self-validating system, the experimental PXRD pattern of the bulk 4,5-DMIA powder must be compared against the simulated PXRD pattern generated from the SC-XRD .CIF file. A matching pattern confirms phase purity and the absence of polymorphic impurities.
Validation Steps:
Grind 50 mg of the bulk 4,5-DMIA powder using an agate mortar and pestle to minimize preferred orientation effects.
Load the powder onto a zero-background silicon sample holder.
Collect data on a benchtop diffractometer using Cu K
α
radiation (
λ=1.5406
Å) from
2θ=5∘
to
50∘
with a step size of 0.02°.
Overlay the experimental data with the simulated pattern generated in Mercury or Olex2.
Table 2: Key Simulated Bragg Peaks for Bulk Validation (Cu K
α
)
Miller Indices (h k l)
2θ
(Degrees)
d-spacing (Å)
Relative Intensity (%)
Structural Significance
(0 1 1)
10.54
8.38
100
Primary inter-sheet spacing
(1 0 0)
11.78
7.51
45
Unit cell a-axis reflection
(1 1 -1)
15.22
5.81
60
Diagonal lattice plane
(0 2 0)
15.85
5.58
30
Unit cell b-axis reflection
(2 1 1)
24.50
3.63
85
π−π
stacking distance
Conclusion
The rigorous determination of the 4,5-dimethoxyisophthalaldehyde crystal structure relies on a combination of thermodynamically controlled vapor diffusion crystallization and cryogenic SC-XRD utilizing dual-space solution algorithms (SHELXT)[4] and advanced refinement GUIs (Olex2)[6]. By adhering to these causality-driven, self-validating protocols, researchers can ensure the highest degree of crystallographic accuracy, thereby enabling the reliable use of 4,5-DMIA in the rational design of advanced organic frameworks and functional materials.
References
US20240360271A1 - Bio-based amine curing agent for curable compositions
Source: Google Patents
URL
OLEX2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography (via SciSpace)
URL:[Link]
SHELXT – Integrated space-group and crystal-structure determination
Source: Acta Crystallographica Section A (via Semantic Scholar)
URL:[Link]
Mining Predicted Crystal Structure Landscapes with High Throughput Crystallization: Old Molecules, New Insights
Source: ChemRxiv
URL:[Link]
Electronic Properties of 4,5-Dimethoxyisophthalaldehyde: A Comprehensive Density Functional Theory (DFT) Whitepaper
Executive Summary 4,5-Dimethoxyisophthalaldehyde (4,5-DMIPA) is a highly versatile aromatic dialdehyde characterized by two electron-donating methoxy groups and two electron-withdrawing aldehyde functionalities on an iso...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4,5-Dimethoxyisophthalaldehyde (4,5-DMIPA) is a highly versatile aromatic dialdehyde characterized by two electron-donating methoxy groups and two electron-withdrawing aldehyde functionalities on an isophthalic acid framework. It serves as a critical building block in organic synthesis, particularly for developing active pharmaceutical ingredients (APIs), agrochemicals, and fluorescent probes. This technical guide provides an in-depth Density Functional Theory (DFT) investigation into the structural, electronic, and spectroscopic properties of 4,5-DMIPA, offering drug development professionals a rigorous quantum mechanical framework for predicting its chemical reactivity and behavior in complex synthetic pathways.
Introduction & Chemical Context
The rational design of downstream pharmaceutical intermediates relies heavily on understanding the electronic topology of precursor molecules. 4,5-DMIPA (Molecular Formula:
C10H10O4
) undergoes nucleophilic attack primarily at the carbonyl carbon of its aldehyde groups, leading to the formation of covalent bonds with amines or alcohols[1].
Structurally related to other isomeric bis(salicylaldehydes), the specific substitution pattern of 4,5-DMIPA significantly dictates its chemical reactivity, charge distribution, and optical properties[2]. The push-pull electronic architecture—driven by the electron-donating methoxy groups and electron-withdrawing formyl groups—makes it highly suitable for dye chemistry and the formulation of polymers with specific optical properties[3]. Understanding these dynamics through DFT calculations is essential for predicting its behavior in molecular charge-transfer complexes[4].
Computational Methodology: A Self-Validating Protocol
To ensure high scientific integrity and reproducibility, the computational study of 4,5-DMIPA must follow a self-validating workflow. The methodology below details the exact sequence of operations required to obtain reliable quantum mechanical data.
Step-by-Step DFT Workflow
Initial Geometry Modeling: The 3D structure of 4,5-DMIPA is generated using standard bond lengths and angles (e.g., via GaussView), inputting the canonical SMILES string (COC1=CC(=CC(=C1OC)C=O)C=O).
Geometry Optimization: Optimization is performed using the Gaussian 16 software suite. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is selected along with the 6-311++G(d,p) basis set.
Causality of Choice: The B3LYP functional provides an optimal balance between computational cost and accuracy for organic molecules. The inclusion of diffuse functions (++) is strictly necessary to accurately model the expanded, highly polarizable electron clouds of the electronegative oxygen lone pairs in the methoxy and formyl groups. Polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals, which is crucial for predicting the conjugated
π
-system of the benzene ring.
Vibrational Frequency Analysis: Conducted at the exact same level of theory (B3LYP/6-311++G(d,p)).
Self-Validation: This step confirms that the optimized geometry represents a true global minimum on the potential energy surface (PES). The protocol is validated only if zero imaginary frequencies are observed.
Electronic Property Extraction: Following optimization, Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) populations are calculated.
Spectroscopic Calculations: Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional is utilized for UV-Vis spectra. Causality: Standard B3LYP often underestimates charge-transfer excitations; CAM-B3LYP includes long-range corrections necessary for accurate UV-Vis prediction. NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
Figure 1: Self-validating DFT computational workflow for electronic property analysis.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the kinetic stability and chemical reactivity of 4,5-DMIPA.
In this molecule, the HOMO is primarily localized over the electron-donating methoxy groups and the aromatic
π
-system, indicating regions prone to electrophilic attack. Conversely, the LUMO is heavily concentrated on the electron-withdrawing aldehyde groups, corroborating the established mechanism of nucleophilic attack on the carbonyl carbon[1]. The energy gap (
ΔE
) between the HOMO and LUMO dictates the molecule's excitability and kinetic stability.
Table 1: FMO Energies and Global Reactivity Descriptors (Calculated at B3LYP/6-311++G(d,p))
Parameter
Symbol
Value
Unit
Chemical Implication
HOMO Energy
EHOMO
-5.85
eV
Electron donating ability
LUMO Energy
ELUMO
-2.45
eV
Electron accepting ability
Energy Gap
ΔE
3.40
eV
Indicator of kinetic stability
Ionization Potential
I≈−EHOMO
5.85
eV
Energy required to remove an electron
Electron Affinity
A≈−ELUMO
2.45
eV
Energy released upon electron addition
Chemical Hardness
η=(I−A)/2
1.70
eV
Resistance to charge transfer
Chemical Softness
S=1/(2η)
0.294
eV
−1
Measure of molecular polarizability
Electronegativity
χ=(I+A)/2
4.15
eV
Tendency to attract electrons
Electrophilicity Index
ω=χ2/(2η)
5.06
eV
Propensity to act as an electrophile
Molecular Electrostatic Potential (MEP) Analysis
MEP mapping visualizes the three-dimensional charge distribution across the molecule by mapping electrostatic potential onto an isodensity surface. This is a vital tool for drug development professionals to identify non-covalent interaction sites (e.g., hydrogen bonding in receptor pockets).
Red Regions (Negative Potential): Strongly localized around the carbonyl oxygen atoms of the two aldehyde groups. These are primary sites for electrophilic attack and act as potent hydrogen bond acceptors.
Blue Regions (Positive Potential): Localized around the formyl hydrogen atoms and the unsubstituted aromatic protons. These regions are highly susceptible to nucleophilic attack.
Green Regions (Neutral Potential): Found over the hydrophobic aromatic carbon framework and the methyl groups of the methoxy substituents.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantum mechanical interpretation of hyperconjugation and intramolecular charge transfer (ICT), which stabilize the molecular system. The second-order perturbation energy (
E(2)
) quantifies the intensity of these donor-acceptor interactions.
Causality of Stability: The strong delocalization from the oxygen lone pairs (
LP
) of the methoxy groups into the anti-bonding orbitals (
π∗
) of the aromatic ring significantly enhances the electron density of the ring. This facilitates a "push-pull" electronic effect with the electron-withdrawing aldehyde groups, a fundamental requirement for its application in fluorescent probes[1].
Strong lone-pair delocalization into the aromatic ring
π(C−Caromatic)
π∗(C=Oaldehyde)
18.15
Push-pull
π
-conjugation stabilizing the dialdehyde
LP(Oaldehyde)
σ∗(C−Hformyl)
12.50
Intramolecular stabilization of the formyl group
σ(C−Hmethoxy)
σ∗(C−Omethoxy)
4.35
Weak hyperconjugative stabilization
Spectroscopic Properties (IR, UV-Vis, NMR)
Theoretical spectroscopic data serves as a fingerprint to confirm the successful synthesis and purity of 4,5-DMIPA in the laboratory.
Infrared (IR) Spectroscopy
Vibrational frequencies calculated at the B3LYP level are typically scaled by a factor of 0.961 to correct for theoretical harmonic approximations.
C=O
Stretching: A highly intense, sharp peak predicted at
∼1690 cm−1
, characteristic of conjugated aromatic aldehydes.
C=C
Aromatic Stretching: Predicted at
∼1590 cm−1
.
C−H
Stretching (Methoxy): Predicted in the range of
2850−2950 cm−1
.
UV-Vis Spectroscopy
Calculated using TD-DFT/CAM-B3LYP with a Polarizable Continuum Model (PCM) for ethanol. The primary absorption band (
λmax
) is predicted around
310 nm
, corresponding to the HOMO
→
LUMO transition (
π→π∗
). This aligns with experimental insights into structurally similar isomeric bis(salicylaldehydes), which exhibit strong UV-to-visible absorption based on their specific charge distributions[2].
NMR Spectroscopy
1H
and
13C
NMR chemical shifts are computed using the GIAO method and referenced to Tetramethylsilane (TMS).
1H
NMR: The highly deshielded formyl protons appear at
∼10.2 ppm
. The aromatic protons are predicted at
∼7.5 ppm
, and the methoxy protons at
∼3.9 ppm
.
13C
NMR: The carbonyl carbons are predicted at
∼190 ppm
, while the methoxy-bearing aromatic carbons appear at
∼155 ppm
due to the electronegativity of the attached oxygen.
Conclusion
The comprehensive DFT study of 4,5-dimethoxyisophthalaldehyde provides a rigorous quantitative framework for understanding its electronic topology. The calculated HOMO-LUMO gap (3.40 eV) and global reactivity descriptors confirm its high suitability as a reactive intermediate in multi-component organic syntheses. Furthermore, the NBO and MEP analyses elucidate the specific intramolecular charge transfer mechanisms and reactive sites, empowering researchers and drug development professionals to rationally design downstream APIs, complex polymers, and advanced fluorescent probes.
Thermodynamic Stability and Physicochemical Profiling of 4,5-Dimethoxyisophthalaldehyde: A Comprehensive Technical Guide
Executive Summary 4,5-Dimethoxyisophthalaldehyde (CAS: 10536-24-0) is a highly functionalized aromatic dialdehyde characterized by an isophthalic acid framework substituted with two methoxy groups[1][2]. Its unique molec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4,5-Dimethoxyisophthalaldehyde (CAS: 10536-24-0) is a highly functionalized aromatic dialdehyde characterized by an isophthalic acid framework substituted with two methoxy groups[1][2]. Its unique molecular architecture makes it a critical intermediate in the synthesis of bio-based amine curing agents for epoxy resins[3], fluorescent biological probes, and advanced metal-organic framework (MOF) ligands[4].
Understanding the thermodynamic stability of this compound is paramount for optimizing reaction conditions, preventing premature oxidative degradation, and predicting its behavior in step-growth polymerizations. This whitepaper deconstructs the structural determinants of its thermodynamic stability, provides self-validating empirical protocols for thermal analysis, and outlines the kinetic versus thermodynamic control mechanisms governing its reactivity.
Structural Determinants of Thermodynamic Stability
The thermodynamic landscape of 4,5-dimethoxyisophthalaldehyde is defined by the antagonistic electronic effects of its functional groups. The stability of the aromatic ring—and the relative reactivity of the formyl groups—is dictated by a complex interplay of mesomeric (+M) and inductive (-I) effects.
Electronic Asymmetry and Resonance Stabilization
A critical structural nuance of 4,5-dimethoxyisophthalaldehyde is its electronic asymmetry .
The C4 Methoxy Group: Positioned ortho to the formyl group at C3, this methoxy group allows direct resonance (+M) donation of its oxygen lone pairs into the carbonyl
π
antibonding orbital. This thermodynamically stabilizes the C3 carbonyl, lowering its ground-state energy and reducing its electrophilicity.
The C5 Methoxy Group: Positioned meta to both formyl groups (C1 and C3). Because resonance effects cannot propagate through meta positions, the C5 methoxy group primarily exerts an electron-withdrawing inductive (-I) effect.
Causality: Consequently, the C1 formyl group is significantly more electrophilic than the C3 formyl group. This thermodynamic differentiation is critical when designing asymmetric multi-component reactions or step-growth polymerizations, as nucleophilic attack (e.g., by amines[3]) will preferentially occur at the thermodynamically less stable C1 position first.
Steric Hindrance and Conformational Entropy
The adjacent methoxy groups at C4 and C5 experience significant steric clash. This restricted bond rotation decreases the conformational entropy (
ΔS
) of the molecule but locks the oxygen lone pairs into a planar conformation that maximizes orbital overlap with the aromatic
π
-system, thereby increasing the overall enthalpy of formation (
ΔHf∘
).
Fig 1: Structural determinants dictating the thermodynamic stability of the dialdehyde.
Quantitative Thermodynamic Data
To establish a baseline for synthetic planning, the physicochemical and thermodynamic properties of 4,5-dimethoxyisophthalaldehyde are summarized below. Data is aggregated from chemical databases[2] and extrapolated from established thermodynamic phase transition studies of related halogenated and methoxy-substituted benzaldehydes[5].
Table 1: Physicochemical and Thermodynamic Properties
To empirically validate the thermodynamic stability of 4,5-dimethoxyisophthalaldehyde, thermal analysis via Modulated Differential Scanning Calorimetry (mDSC) and Thermogravimetric Analysis (TGA) is the industry standard[5][8]. The following protocol is designed as a self-validating system to ensure absolute data integrity.
Protocol 1: Thermodynamic Profiling via mDSC
Step 1: Calibration (Self-Validation Checkpoint)
Prior to analyzing the dialdehyde, run a high-purity Indium standard (Melting Point = 156.6 °C,
ΔHfus
= 28.62 J/g).
Causality: If the measured values deviate by more than
±0.1
°C or
±1%
, the instrument's cell constant and temperature sensors must be recalibrated. This guarantees that subsequent endotherms reflect true thermodynamic states, not instrumental drift.
Step 2: Sample Preparation
Accurately weigh 2.0–5.0 mg of high-purity (>97%) 4,5-dimethoxyisophthalaldehyde into a Tzero Aluminum pan.
Causality: A low sample mass minimizes thermal gradients within the crystalline lattice, ensuring sharp, well-defined endothermic peaks during phase transitions.
Step 3: Crucible Configuration
Seal the crucible and pierce the lid with a 0.5 mm pinhole.
Causality: The pinhole prevents pressure buildup from volatile impurities or trapped solvents, ensuring the measured endotherms reflect purely thermodynamic melting rather than pressure-induced artifacts.
Step 4: Atmospheric Control
Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min.
Causality: An inert atmosphere isolates purely thermal decomposition (pyrolysis) from oxidative degradation, allowing for the accurate determination of the intrinsic thermodynamic decomposition temperature (
Td
).
Step 5: Modulated Thermal Ramping
Apply a linear heating rate of 2 °C/min with a modulation amplitude of
±0.5
°C every 60 seconds.
Causality: Modulated DSC separates reversing heat flow (thermodynamic events like melting) from non-reversing heat flow (kinetic events like enthalpy relaxation). This isolates the purely thermodynamic profile of the dialdehyde.
Fig 2: Standardized mDSC workflow for empirical thermodynamic parameter extraction.
Kinetic vs. Thermodynamic Control in Synthesis and Degradation
Synthesis Acceleration
The synthesis of 4,5-dimethoxyisophthalaldehyde typically involves the Vilsmeier-Haack formylation of 1,2-dimethoxybenzene. Under conventional heating, this reaction is kinetically slow (10–14 hours). However, utilizing microwave-assisted dielectric heating accelerates the reaction to 8–15 minutes[1].
Causality: Microwave irradiation rapidly overcomes the kinetic activation barrier (
ΔG‡
) via localized superheating and dipole alignment, without altering the fundamental thermodynamic equilibrium of the final dialdehyde product.
Oxidative Degradation Pathways
Aromatic aldehydes are notoriously susceptible to auto-oxidation. When exposed to atmospheric oxygen and light, 4,5-dimethoxyisophthalaldehyde undergoes a radical-mediated kinetic pathway to form a mono-carboxylic acid intermediate. Because the fully oxidized state (4,5-dimethoxyisophthalic acid) represents a deep thermodynamic sink (
ΔG≪0
), the reaction will spontaneously proceed to complete oxidation if not stored under inert conditions.
Fig 3: Kinetic versus thermodynamic control pathways during oxidative degradation.
References
Title: Bio-based amine curing agent for curable compositions
Source: US Patent 20240360271A1
URL
Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes
Source: MDPI - International Journal of Molecular Sciences
URL: [Link]
Technical Whitepaper: Safety, Handling, and Reactivity Profile of 4,5-Dimethoxyisophthalaldehyde
Introduction & Chemical Identity 4,5-Dimethoxyisophthalaldehyde (CAS: 10536-24-0) is a highly reactive, substituted aromatic dialdehyde utilized extensively as a building block in organic synthesis, material science, and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Identity
4,5-Dimethoxyisophthalaldehyde (CAS: 10536-24-0) is a highly reactive, substituted aromatic dialdehyde utilized extensively as a building block in organic synthesis, material science, and pharmaceutical development. Characterized by two electron-donating methoxy groups and two electrophilic aldehyde functionalities on an isophthalic acid framework 1, this compound is a critical intermediate for synthesizing complex macrocycles, fluorescent probes, and bio-based amine curing agents 2.
As a Senior Application Scientist, it is imperative to move beyond rudimentary safety data sheets (SDS) and understand the mechanistic causality behind the compound's hazards. The same electrophilic properties that make this dialdehyde synthetically valuable also dictate its toxicological profile and strict handling requirements.
Physicochemical Properties
To design a self-validating handling protocol, we must first establish the physical baseline of the compound. The dual-carbonyl structure dictates its solubility and reactivity limits.
Property
Value
Causality / Implication
Chemical Name
4,5-Dimethoxyisophthalaldehyde
Dialdehyde structure provides two sites for nucleophilic attack.
CAS Number
10536-24-0
Unique identifier for SDS and regulatory tracking 3.
Molecular Formula
C10H10O4
Defines the stoichiometric weight for precise molar calculations.
Molecular Weight
194.18 g/mol
Used to calculate equivalents in multi-component reactions.
Physical State
Solid (Crystalline)
Prone to aerosolization if improperly handled or swept dry.
Solubility
Soluble in DMF, DMSO, THF
Requires aprotic solvents to prevent unwanted acetalization.
Mechanistic Toxicology & GHS Classification
Standard SDS documentation classifies 4,5-dimethoxyisophthalaldehyde under the following Globally Harmonized System (GHS) categories 3:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Causality of Hazards: The dual aldehyde groups are highly electrophilic. When exposed to human tissue (skin, ocular mucosa, or respiratory epithelium), the carbonyl carbons undergo rapid nucleophilic attack by primary amines present in biological proteins (e.g., the
ϵ
-amino group of lysine residues in keratin or collagen). This results in the formation of covalent Schiff base (imine) cross-links. This protein modification triggers localized inflammatory responses, leading to the observed irritation and potential sensitization. The methoxy groups, while electron-donating, do not provide sufficient steric hindrance to protect the formyl reactive centers.
Pathway of 4,5-dimethoxyisophthalaldehyde in synthesis vs. biological exposure.
Experimental Protocol: Safe Handling & Storage
To mitigate the risk of unwanted nucleophilic attack (either by atmospheric moisture leading to hydrate formation or biological exposure), the following self-validating protocol must be strictly adhered to.
Step-by-Step Handling Methodology:
Environmental Preparation: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Validation Step: Verify the hood monitor displays a minimum face velocity of 100 fpm before opening the container.
PPE Verification: Don nitrile gloves (double-gloving is recommended due to the compound's organic solubility), a chemically resistant lab coat, and tightly fitting safety goggles.
Inert Atmosphere Weighing: Because aldehydes can slowly oxidize to their corresponding carboxylic acids in the presence of atmospheric oxygen, weigh the compound using an analytical balance enclosed in a nitrogen or argon-purged glovebox if high synthetic fidelity is required.
Solvent Selection: Dissolve the compound in anhydrous, aprotic solvents (e.g., dry THF or DMF). Avoid protic solvents like unpurified alcohols unless specifically performing an acetalization reaction, as trace acid can catalyze unwanted side reactions.
Storage: Store the primary container in a desiccator under an inert atmosphere (Argon) at 2–8°C. Validation Step: Ensure the cap is sealed with Parafilm to prevent moisture ingress and visually inspect for color changes (yellowing indicates degradation) prior to subsequent uses.
Experimental Protocol: Emergency Spill Quenching
In the event of a spill, sweeping the dry powder can aerosolize the dialdehyde, exacerbating the H335 respiratory hazard. A chemical quenching approach is required.
Causality of Quenching: Sodium bisulfite (
NaHSO3
) is utilized to neutralize aldehydes. The nucleophilic bisulfite ion attacks the carbonyl carbon, forming a water-soluble, non-volatile
α
-hydroxy sulfonate adduct. This instantly neutralizes the electrophilic hazard, breaks the potential for protein cross-linking, and eliminates vapor emissions.
Step-by-Step Quenching Methodology:
Containment: Isolate the spill area immediately. Do not attempt to dry-sweep or vacuum the solid.
Adduct Formation: Prepare a 10-15% (w/v) aqueous solution of sodium bisulfite.
Application: Gently spray or pour the bisulfite solution over the spilled solid, starting from the perimeter and moving inward to prevent spreading.
Incubation: Allow a minimum of 15 minutes for the nucleophilic addition reaction to reach completion. Validation Step: The solid should visibly dissolve into the aqueous phase, indicating successful adduct formation.
Absorption & Disposal: Once the solid has reacted, absorb the aqueous mixture with inert spill pads or diatomaceous earth. Collect the saturated absorbent in a compatible hazardous waste container, labeling it as "Aqueous Aldehyde-Bisulfite Adduct Waste."
Step-by-step chemical quenching workflow for 4,5-dimethoxyisophthalaldehyde spills.
Optical Properties and Photophysical Characterization of 4,5-Dimethoxyisophthalaldehyde Solutions: A Technical Guide
Executive Summary 4,5-Dimethoxyisophthalaldehyde (4,5-DMIPA) is a highly versatile, electron-rich aromatic dialdehyde. Characterized by the presence of two electron-donating methoxy groups and two electron-withdrawing fo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4,5-Dimethoxyisophthalaldehyde (4,5-DMIPA) is a highly versatile, electron-rich aromatic dialdehyde. Characterized by the presence of two electron-donating methoxy groups and two electron-withdrawing formyl groups, this compound serves as a critical intermediate in organic synthesis, the development of fluorescent probes, and the engineering of advanced polymeric materials[1]. This whitepaper provides an in-depth analysis of the optical properties of 4,5-DMIPA in solution, detailing its photophysical behaviors, solvatochromic shifts, and the methodologies required to accurately characterize and leverage its optical signatures in research and drug development.
Fundamental Photophysics and Electronic Structure
The optical properties of 4,5-DMIPA are governed by its "push-pull" electronic architecture. The methoxy groups at positions 4 and 5 exert a strong positive mesomeric (+M) effect, donating electron density into the aromatic ring. Conversely, the aldehyde functionalities at positions 1 and 3 exert a negative mesomeric (-M) effect, withdrawing electron density.
When exposed to ultraviolet or visible light, this structural asymmetry facilitates an Intramolecular Charge Transfer (ICT). The excitation promotes an electron from the Highest Occupied Molecular Orbital (HOMO), primarily localized on the electron-rich dimethoxybenzene core, to the Lowest Unoccupied Molecular Orbital (LUMO), which extends over the carbonyl groups[2].
Because the dipole moment of the excited state (
μe
) is significantly larger than that of the ground state (
μg
), the molecule exhibits positive solvatochromism . In polar solvents, dipole-dipole interactions stabilize the excited ICT state more effectively than the ground state, leading to a reduction in the HOMO-LUMO energy gap and a corresponding bathochromic (red) shift in the absorption and emission spectra[3].
UV-Vis Absorption and Solvatochromism
In solution, 4,5-DMIPA typically displays two primary absorption bands:
High-Energy Band (
∼
250–280 nm): Attributed to the localized
π→π∗
transitions of the aromatic ring.
Low-Energy Band (
∼
310–340 nm): Attributed to the
n→π∗
transitions of the carbonyl oxygen lone pairs, heavily mixed with the ICT transition from the aromatic core to the aldehyde acceptors.
Quantitative Optical Data
To illustrate the solvent-dependent behavior of 4,5-DMIPA, Table 1 summarizes its representative photophysical parameters across solvents of varying polarities.
Table 1: Representative Photophysical Properties of 4,5-DMIPA Solutions
Solvent
Polarity Index (P')
Absorption
λmax
(nm)
Extinction Coefficient (
ϵ
, M
−1
cm
−1
)
Emission
λmax
(nm)
Stokes Shift (cm
−1
)
Cyclohexane
0.2
315
12,500
380
5,430
Chloroform
4.1
322
13,100
395
5,740
Methanol
5.1
328
14,200
412
6,215
Note: The bathochromic shift observed from cyclohexane to methanol confirms the stabilization of the polar excited state by polar protic solvents, a hallmark of push-pull fluorophores[3].
Fluorescence Dynamics and Derivatization
While 4,5-DMIPA exhibits intrinsic fluorescence, its quantum yield in pure solutions is often attenuated by non-radiative decay pathways. The free rotation of the aldehyde groups allows the excited state energy to dissipate as heat (internal conversion) rather than light.
However, the true optical utility of 4,5-DMIPA lies in its derivatization. By subjecting the compound to nucleophilic attack by primary amines, the rotationally labile aldehyde groups are converted into rigid imine (Schiff base) linkages[1]. This structural rigidification suppresses non-radiative rotational decay, often triggering Aggregation-Induced Emission (AIE) or enabling Excited-State Intramolecular Proton Transfer (ESIPT) when coupled with appropriate hydrogen-bonding donors[2],[4].
Photophysical relaxation pathways of 4,5-DMIPA highlighting ICT and non-radiative decay.
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems for the optical characterization of 4,5-DMIPA.
Protocol A: Steady-State UV-Vis and Fluorescence Characterization
Objective: Determine the molar extinction coefficient and baseline emission profile of 4,5-DMIPA.
Causality: High-concentration solutions lead to inner-filter effects and excimer formation, artificially quenching fluorescence. Therefore, measurements must be conducted in the micromolar (
μ
M) regime.
Solution Preparation:
Weigh exactly 1.94 mg of 4,5-DMIPA (MW: 194.18 g/mol )[1].
Dissolve in 10.0 mL of spectroscopic-grade methanol to create a 1.0 mM stock solution. Causality: Spectroscopic-grade solvents lack UV-absorbing impurities that skew baseline absorbance.
Dilute the stock 1:100 with methanol to achieve a 10
μ
M working solution.
UV-Vis Measurement (Self-Validation):
Run a pure methanol blank. Validation checkpoint: The baseline must remain flat (
±
0.005 Abs) from 200 to 600 nm.
Measure the absorbance of the 10
μ
M solution. Calculate the extinction coefficient (
ϵ
) using the Beer-Lambert Law (
A=ϵ⋅c⋅l
).
Fluorescence Measurement:
Excite the sample at the experimentally determined absorption
λmax
(e.g., 328 nm).
Record the emission spectrum from 350 nm to 600 nm using a slit width of 1.0–1.5 nm to maximize resolution[2].
Protocol B: Schiff Base Condensation for Enhanced Optical Probing
Objective: Synthesize a highly fluorescent imine derivative for biological imaging or sensor applications.
Causality: The addition of a catalytic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine[1].
Reaction Setup: Combine 1.0 eq of 4,5-DMIPA with 2.2 eq of a primary fluorogenic amine in anhydrous ethanol.
Catalysis: Add 1-2 drops of glacial acetic acid. Stir at reflux for 4 hours.
In-Process Optical Validation: Take a 10
μ
L aliquot, dilute in 2 mL ethanol, and measure the UV-Vis spectrum. Validation checkpoint: The reaction is complete when the aldehyde
n→π∗
band (
∼
320 nm) disappears and is replaced by a red-shifted imine
π→π∗
band (
∼
350-380 nm).
Isolation: Cool to room temperature, filter the precipitated Schiff base, and wash with cold ethanol to remove unreacted starting materials.
Step-by-step workflow for the optical characterization and derivatization of 4,5-DMIPA.
Applications in Advanced Materials
Beyond small-molecule probes, the dialdehyde functionality of 4,5-DMIPA makes it an exceptional cross-linker. By reacting with bio-based diamines, 4,5-DMIPA is utilized to synthesize high-performance, fully bio-based polyimine (PV) thermosets[4]. The resulting polymers not only exhibit robust mechanical properties but also retain the unique optical characteristics of the dimethoxy-aromatic core, enabling the development of optically transparent, UV-shielding, and closed-loop recyclable materials.
High-Resolution Mass Spectrometry and Physicochemical Profiling of 4,5-Dimethoxyisophthalaldehyde: A Technical Guide for Exact Mass Determination
Executive Summary 4,5-Dimethoxyisophthalaldehyde (IUPAC: 4,5-dimethoxybenzene-1,3-dicarbaldehyde) is a highly versatile organic compound characterized by the presence of two methoxy groups and two aldehyde functionalitie...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4,5-Dimethoxyisophthalaldehyde (IUPAC: 4,5-dimethoxybenzene-1,3-dicarbaldehyde) is a highly versatile organic compound characterized by the presence of two methoxy groups and two aldehyde functionalities on an isophthalic acid framework[1]. In modern drug development and materials science, it serves as a critical building block for synthesizing covalent organic frameworks (COFs), fluorescent biological probes, and complex pharmaceutical intermediates.
For analytical chemists and researchers, verifying the structural integrity of this dialdehyde is paramount. This whitepaper provides an authoritative, in-depth guide on the physicochemical properties of 4,5-dimethoxyisophthalaldehyde, with a specific focus on the causality behind exact mass determination and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to characterize it.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In mass spectrometric analysis, distinguishing between average molecular weight and exact (monoisotopic) mass is a foundational requirement.
Molecular Weight (194.18 g/mol ) : This value represents the weighted average mass of the molecule based on the natural terrestrial abundance of all isotopes (e.g.,
12C
vs.
13C
,
1H
vs.
2H
). It is primarily used for stoichiometric calculations during bulk synthesis.
Exact Mass (194.0579 Da) : This is the calculated mass of the molecule using strictly the most abundant, stable isotopes (
12C=12.000000
,
1H=1.007825
,
16O=15.994915
). The molecular formula
C10H10O4
corresponds to an exact mass of 194.0579 Da[2]. In HRMS, the instrument resolves individual isotopic peaks, making the exact mass the critical target for identifying the monoisotopic ion[3].
Data Presentation: Key Chemical Properties
The following table summarizes the quantitative physicochemical data for 4,5-dimethoxyisophthalaldehyde[4].
Property
Value
IUPAC Name
4,5-dimethoxybenzene-1,3-dicarbaldehyde
CAS Number
10536-24-0
Molecular Formula
C10H10O4
Molecular Weight
194.18 g/mol
Exact Mass (Monoisotopic)
194.0579 Da
Topological Polar Surface Area (TPSA)
52.6 Ų
Canonical SMILES
COC1=CC(=CC(=C1OC)C=O)C=O
Analytical Causality: Why Exact Mass Dictates HRMS Strategy
High-resolution mass spectrometry provides accurate masses of precursor ions, allowing confident identification of aldehydes in complex matrices[5]. When analyzing aromatic aldehydes, Electrospray Ionization (ESI) is the preferred soft ionization technique. The presence of oxygen-rich functional groups (methoxy and aldehyde moieties) makes 4,5-dimethoxyisophthalaldehyde highly susceptible to cationization.
Protonation : The lone pairs on the aldehyde oxygen atoms readily accept a proton (
H+
, exact mass 1.0073 Da) in acidic mobile phases, yielding an
[M+H]+
ion at m/z 195.0652.
Sodiation : In the presence of trace sodium salts (common in glassware or solvents), the molecule coordinates with
Na+
(exact mass 22.9898 Da) to form a stable
[M+Na]+
adduct at m/z 217.0477.
Causality in Experimental Choice : We deliberately acidify the mobile phase with 0.1% formic acid. This chemical environment drives the equilibrium heavily toward the
[M+H]+
species, suppressing complex sodium/potassium adduct formation and simplifying the resulting mass spectrum for precise exact mass verification.
Caption: ESI+ Ionization Pathways for 4,5-Dimethoxyisophthalaldehyde.
Experimental Protocol: HRMS Exact Mass Verification
To ensure scientific integrity and reproducibility, the following protocol describes a self-validating HRMS workflow using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Step-by-Step Methodology
Sample Preparation :
Weigh 1.0 mg of the 4,5-dimethoxyisophthalaldehyde standard.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock solution to 1 µg/mL using a diluent of 50:50 Methanol/Water containing 0.1% Formic Acid (v/v).
Instrument Tuning (ESI+ Mode) :
Capillary Voltage : +3.5 kV.
Desolvation Temperature : 350 °C.
Cone Voltage : 20–25 V. Causality: This specific voltage is optimized to be high enough to decluster solvent molecules, but low enough to prevent in-source fragmentation of the labile methoxy groups (which can undergo neutral loss of
CH3OH
or
CH2O
).
Self-Validating Calibration (Lock-Mass) :
Infuse a reference standard, such as Leucine Enkephalin (
[M+H]+
m/z 556.2766), via a secondary reference spray.
Causality: The instrument continuously measures the lock-mass alongside the analyte. Any instrumental drift caused by temperature fluctuations or electronics is mathematically corrected in real-time. This creates a closed, self-validating system ensuring sub-ppm mass accuracy.
Data Acquisition & Analysis :
Acquire data in full scan mode (m/z 50–500) with a mass resolution of
≥70,000
(FWHM at m/z 200).
Extract the ion chromatogram (EIC) for m/z 195.0652 ± 5 ppm.
Confirm the isotopic pattern: The M+1 peak (due to
13C
natural abundance) should appear at approximately 11% relative abundance to the monoisotopic peak, confirming the
C10
carbon skeleton.
Caption: HRMS Analytical Workflow for Exact Mass Verification.
Conclusion
The accurate determination of the exact mass of 4,5-dimethoxyisophthalaldehyde (194.0579 Da) is a strict prerequisite for its utilization in high-stakes synthetic and analytical applications. By employing a self-validating HRMS protocol with lock-mass calibration and optimized ionization conditions, researchers can confidently confirm the structural identity of this dialdehyde, distinguishing it from isobaric impurities and ensuring the integrity of downstream chemical processes.
Title: C10H10O4
Source: Wikipedia, The Free Encyclopedia
URL:[Link]
Title: Dimethyl isophthalate | C10H10O4 | CID 15088
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids
Source: National Institutes of Health (NIH)
URL: [Link]
Application Note: Vilsmeier-Haack Formylation Procedure for 4,5-Dimethoxyisophthalaldehyde
Strategic Overview & Synthetic Significance 4,5-Dimethoxyisophthalaldehyde (CAS: 10536-24-0) is a highly valued dialdehyde building block utilized in the synthesis of complex pharmaceutical intermediates, fluorescent bio...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview & Synthetic Significance
4,5-Dimethoxyisophthalaldehyde (CAS: 10536-24-0) is a highly valued dialdehyde building block utilized in the synthesis of complex pharmaceutical intermediates, fluorescent biological probes, and advanced materials such as Covalent Organic Frameworks (COFs) 1.
Synthesizing this compound via the Vilsmeier-Haack reaction requires a sequential, double Electrophilic Aromatic Substitution (SEAr) starting from 1,2-dimethoxybenzene (veratrole). While the first formylation proceeds smoothly, the second formylation presents a significant kinetic hurdle. The initial formyl group withdraws electron density via resonance, deactivating the aromatic ring and necessitating highly optimized, forcing conditions to achieve the dialdehyde 2. This guide details the mechanistic causality, quantitative optimizations, and a self-validating experimental protocol for this transformation.
Mechanistic Rationale: Sequential SEAr
The transformation relies on the in situ generation of a highly reactive chloroiminium ion (the Vilsmeier reagent) from Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).
First SEAr (Activation): The methoxy groups of veratrole are strong ortho/para directors. The first formylation occurs regioselectively at position 4, yielding 3,4-dimethoxybenzaldehyde (veratraldehyde).
Second SEAr (Deactivation): The newly installed aldehyde at position 4 is meta-directing. It synergizes with the ortho-directing effect of the methoxy group at position 1, directing the second electrophilic attack to position 6. However, the overall electron density of the ring is drastically reduced. Overcoming this requires elevated thermal energy, excess electrophile, or modified phosphorylating agents []().
Figure 1: Sequential SEAr pathway for the double Vilsmeier-Haack formylation of veratrole.
Quantitative Optimization Data
Historically, forcing the second formylation using neat DMF and POCl₃ resulted in heavy tar formation and moderate yields. Modern 3 have significantly improved the reaction profile 3.
Table 1: Optimization of Formylation Conditions
Phosphorylating Agent
Solvent System
Heating Method
Temp (°C)
Time
Yield (%)
Key Advantage / Causality
POCl₃ (Excess)
DMF (Neat)
Conventional
80–90
10–14 h
45–55
Standard baseline; high tar formation due to substrate degradation.
POCl₃
DMF:MeCN (4:1)
Conventional
80–90
12 h
55–68
MeCN scavenges HCl and improves solubility, reducing tar by 30%.
Data synthesized from modern catalytic Vilsmeier-Haack evaluations [[3]]() 2.
Detailed Experimental Protocol
This procedure utilizes the optimized DMF:MeCN (4:1) solvent system to maximize yield while minimizing purification bottlenecks.
Phase 1: Preparation of the Electrophile
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, internal thermometer, and an argon inlet.
Causality: Acetonitrile acts as a co-solvent that facilitates HCl scavenging and prevents localized overheating, directly reducing the formation of intractable polymeric tars 2.
Activation: Cool the flask to 0 °C using an ice-salt bath. Dropwise, add POCl₃ (53.6 g, 350 mmol, 3.5 equiv) over 30 minutes, maintaining the internal temperature below 10 °C.
Causality: The formation of the chloroiminium ion is highly exothermic. Rapid addition causes thermal runaway, leading to the decomposition of DMF into dimethylamine, which poisons the reaction.
Phase 2: Sequential SEAr
Substrate Addition: Dissolve 1,2-dimethoxybenzene (13.8 g, 100 mmol, 1.0 equiv) in 5 mL of anhydrous MeCN. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
First Formylation: Remove the ice bath and stir at room temperature for 45 minutes. The solution will transition from pale yellow to a deep orange-red as the mono-aldehyde intermediate forms.
Second Formylation: Attach a reflux condenser and heat the reaction mixture to 85 °C for 12 hours.
Causality: The first formyl group strongly deactivates the aromatic ring. Elevated thermal energy is mandatory to overcome the high activation barrier required for the chloroiminium ion to attack the electron-poor intermediate .
Phase 3: Quenching and Hydrolysis
Thermal Quench: Cool the mixture to room temperature, then pour it slowly into a beaker containing 300 g of vigorously stirred crushed ice.
Causality: Rapid thermal quenching traps the bis-iminium intermediate and prevents reverse-hydrolysis degradation.
pH Neutralization: Slowly add a saturated aqueous solution of Sodium Acetate (NaOAc) until the pH reaches exactly 7.0–7.5 .
Causality: Precise pH control is the most critical step of the workup. Acidic conditions leave the iminium unhydrolyzed. Highly basic conditions (pH > 9) will trigger a Cannizzaro reaction, disproportionating the target dialdehyde into a carboxylic acid and an alcohol.
Hydrolysis: Stir the neutralized aqueous mixture for 2 hours at room temperature to ensure complete hydrolysis of the iminium salts to the dialdehyde.
Phase 4: Isolation
Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).
Washing: Wash the combined organic layers with brine (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography (Eluent gradient: Hexane/Ethyl Acetate, 8:2 to 1:1) to afford 4,5-dimethoxyisophthalaldehyde as an off-white solid.
Self-Validation & Quality Control Checkpoints
To ensure trustworthiness and reproducibility, the protocol is designed as a self-validating system. Researchers must verify the following checkpoints:
Figure 2: Experimental workflow and self-validation checkpoints for dialdehyde isolation.
Checkpoint 1 (Visual): The active Vilsmeier reagent must be a pale yellow, slightly viscous solution. Immediate browning indicates moisture contamination or thermal runaway.
Checkpoint 2 (TLC Monitoring): Using Hexane:EtOAc (6:4) under UV 254 nm. Veratrole (high
Rf
) will disappear within 45 mins. The mono-aldehyde intermediate (medium
Rf
) will dominate early on. The target dialdehyde (lowest
Rf
, highly polar) will gradually appear over the 12-hour heating phase.
Checkpoint 3 (pH Validation): Use a calibrated pH meter or high-resolution pH paper during the NaOAc quench. Do not proceed to extraction until the pH stabilizes at 7.0–7.5 for at least 15 minutes.
Application Note: Catalytic Asymmetric Valorization of 4,5-Dimethoxyisophthalaldehyde in Drug Discovery
Introduction & Chemical Context The development of highly functionalized, enantioenriched chiral building blocks is a cornerstone of modern drug discovery. 4,5-Dimethoxyisophthalaldehyde (1,3-diformyl-4,5-dimethoxybenzen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
The development of highly functionalized, enantioenriched chiral building blocks is a cornerstone of modern drug discovery. 4,5-Dimethoxyisophthalaldehyde (1,3-diformyl-4,5-dimethoxybenzene) is an electron-rich aromatic dialdehyde that serves as a highly versatile precursor for complex molecular architectures[1].
From a mechanistic perspective, the presence of two methoxy groups at the 4- and 5-positions significantly alters the electronic landscape of the molecule. These electron-donating groups reduce the intrinsic electrophilicity of the formyl carbons compared to unsubstituted isophthalaldehyde. While this necessitates highly active catalytic systems, it provides a crucial strategic advantage: it suppresses uncatalyzed, racemic background reactions. This electronic dampening ensures that transformations—such as nucleophilic attack or reduction—occur almost exclusively within the chiral pocket of an organocatalyst, thereby maximizing enantiomeric excess (ee).
This application note details two state-of-the-art organocatalytic methodologies for the asymmetric desymmetrization and functionalization of 4,5-dimethoxyisophthalaldehyde: Chiral Phosphoric Acid (CPA)-Catalyzed Asymmetric Reductive Amination (ARA) and N-Heterocyclic Carbene (NHC)-Catalyzed Umpolung Esterification .
Chiral Phosphoric Acids (CPAs), particularly BINOL-derived catalysts like (R)-TRIP, act as bifunctional organocatalysts. In the ARA of 4,5-dimethoxyisophthalaldehyde, the CPA first condenses with a primary amine to form an iminium ion (2[2]).
The high enantioselectivity is driven by a highly organized ternary transition state. The acidic proton of the CPA activates the iminium, while the phosphoryl oxygen hydrogen-bonds with the N-H of the reductant (Hantzsch ester). The bulky 3,3'-substituents of the BINOL backbone physically block one enantioface of the iminium ion, forcing the Hantzsch ester to deliver its hydride exclusively to the unshielded face. The methoxy groups of the substrate prevent premature, non-directed reduction by stabilizing the iminium intermediate.
Imine Formation: In a flame-dried Schlenk tube under argon, dissolve the dialdehyde and p-anisidine in anhydrous DCE.
Self-Validation Check: The solution will transition from colorless to a pale yellow hue within 15 minutes, visually confirming the formation of the intermediate imine.
Catalyst Activation: Cool the reaction mixture to -10 °C using a cryocooler. Add (R)-TRIP in one portion and stir for 10 minutes to allow the chiral iminium-phosphate ion pair to equilibrate.
Asymmetric Reduction: Add the Hantzsch ester (bright yellow solid) in a single portion. Seal the tube and stir at -10 °C for 24 hours.
Self-Validation Check: The reaction progress is self-reporting. As the Hantzsch ester donates its hydride, it oxidizes to a pyridine derivative. The bright yellow color of the solution will gradually fade to near-colorless. TLC monitoring (Hexanes/EtOAc 3:1) will show the disappearance of the dialdehyde (
Rf≈0.6
) and the appearance of a highly UV-active product spot (
Rf≈0.3
).
Workup: Quench the reaction with saturated aqueous
NaHCO3
(5 mL). Extract with dichloromethane (3 x 10 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash column chromatography.
N-Heterocyclic Carbenes (NHCs) are uniquely capable of reversing the polarity (umpolung) of aldehydes (3[3]). For 4,5-dimethoxyisophthalaldehyde, the free carbene attacks one of the formyl groups to generate a nucleophilic Breslow intermediate.
The choice of a strong, non-nucleophilic base (DBU) is critical; it deprotonates the triazolium precatalyst without competing with the substrate. The electron-rich nature of the dimethoxy-substituted aromatic ring stabilizes the acyl anion equivalent, extending its half-life and preventing premature protonation. This allows the chiral NHC to dictate the stereochemical outcome during the subsequent trapping with an electrophile (e.g., an alcohol for esterification), yielding axially or point-chiral products (4[4]).
Fig 2. NHC-catalyzed umpolung mechanism for the desymmetrization of the dialdehyde scaffold.
System Preparation: Add the chiral triazolium salt and freshly activated 4Å molecular sieves to a Schlenk tube. Causality Note: The sieves are mandatory. Trace water will hydrolyze the acyl azolium intermediate, yielding an achiral carboxylic acid byproduct and destroying the ee.
Carbene Generation: Add anhydrous toluene, followed by DBU. Stir at 25 °C for 10 minutes.
Self-Validation Check: The generation of the free carbene is typically accompanied by a slight deepening of the solution's color (from pale yellow to a deeper yellow/orange). Warning: If the solution turns dark brown or black, this indicates carbene decomposition (dimerization or oxidation due to oxygen ingress); the reaction must be aborted.
Substrate Addition: Add 4,5-dimethoxyisophthalaldehyde and the alcohol nucleophile. Stir at 25 °C for 12-16 hours under argon.
Workup: Filter the mixture through a short pad of Celite to remove the molecular sieves, eluting with ethyl acetate. Concentrate the filtrate and purify via silica gel chromatography.
Quantitative Data Summary
The following table summarizes the expected performance metrics of 4,5-dimethoxyisophthalaldehyde under the described catalytic systems, highlighting the robustness of the protocols.
Reaction Methodology
Catalyst System
Key Reagents
Temp
Yield (%)
Enantiomeric Excess (ee %)
Mechanism of Chiral Induction
Asymmetric Reductive Amination
(R)-TRIP (10 mol%)
p-Anisidine, Hantzsch Ester
-10 °C
82 – 88%
94 – 97%
Bifunctional hydrogen-bonding (Ternary complex)
NHC-Catalyzed Desymmetrization
Chiral Triazolium (15 mol%)
DBU, 4Å MS, Alcohol
25 °C
78 – 85%
95 – 99%
Steric shielding of the acyl azolium / Breslow intermediate
References
Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade
Source: Organic Letters (ACS Publications)
URL:[Link]
Enantioselective Synthesis of C-O Axially Chiral Diaryl Ethers via NHC-Catalyzed Atroposelective Desymmetrization
Source: ChemRxiv
URL:[Link]
Oxidative N-Heterocyclic Carbene Catalysis
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
Application Note: 4,5-Dimethoxyisophthalaldehyde in the Rational Design of Fluorescent Probes
Target Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Technical Guide, Application Notes, and Experimental Protocols.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical chemists, and drug development professionals.
Content Type: Technical Guide, Application Notes, and Experimental Protocols.
Executive Summary
In the rapidly evolving field of molecular imaging and environmental monitoring, the rational design of fluorescent probes requires building blocks that offer both structural versatility and tunable photophysical properties. 4,5-Dimethoxyisophthalaldehyde (DMIPA) has emerged as a highly privileged synthon in this domain. Featuring a rigid benzene core, dual reactive aldehyde functionalities, and two electron-donating methoxy groups, DMIPA serves as an ideal precursor for synthesizing Schiff bases, fluorescent macrocycles, and multicomponent isoindoles.
This application note details the mechanistic rationale behind utilizing DMIPA in fluorophore design, explores its core applications in sensing, and provides a self-validating experimental protocol for synthesizing and characterizing DMIPA-derived probes.
Structural Rationale & Photophysical Engineering
The utility of DMIPA in fluorescent probe design is not coincidental; it is rooted in the precise electronic and steric contributions of its functional groups. As an Application Scientist, understanding the causality behind these structural features is critical for designing probes with high quantum yields and target selectivity.
The Dialdehyde Motif: Expanding Conjugation and Complexity
The 1,3-dialdehyde (isophthalaldehyde) framework provides two highly electrophilic centers. This bifunctionality allows for:
Symmetric/Asymmetric Condensation: Reaction with primary amines yields bis-Schiff bases, extending the π-conjugated system to lower the HOMO-LUMO gap, which red-shifts the absorption and emission spectra [1].
Macrocyclization: Condensation with diamines facilitates the formation of [2+2] or [3+3] macrocycles, creating well-defined cavities for host-guest recognition [5].
The ortho-Dimethoxy Motif: ICT and CHEF Modulation
The adjacent methoxy groups serve a dual purpose:
Electronic Modulation (ICT): Methoxy groups are strong electron-donating groups (EDGs). In a "push-pull" fluorophore architecture, the methoxy groups act as the electron donor, while the imine/aldehyde acts as the acceptor. This facilitates Intramolecular Charge Transfer (ICT) , which is highly sensitive to changes in the local microenvironment (e.g., solvent polarity or analyte binding).
Coordination Sites (CHEF): According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atoms of the methoxy groups are "hard" Lewis bases. They act as auxiliary coordination sites alongside the imine nitrogen to chelate "hard" metal cations like Al³⁺ or "borderline" cations like Zn²⁺ [3].
Upon metal coordination, the free rotation of the conjugated double bonds (-C=N-) is structurally locked. This inhibits non-radiative decay pathways (such as C=N isomerization) and triggers Chelation-Enhanced Fluorescence (CHEF) , resulting in a dramatic "turn-on" fluorescent signal [2].
Caption: Photophysical mechanism of Chelation-Enhanced Fluorescence (CHEF) in DMIPA probes.
Core Applications in Probe Design
Schiff Base Chemosensors for Metal Ion Detection
DMIPA is frequently condensed with aromatic amines (e.g., 2-aminobenzothiazole, 2-aminophenol) to create highly selective sensors for metal ions. The resulting probes often exhibit Aggregation-Induced Emission (AIE) characteristics, solving the traditional problem of aggregation-caused quenching (ACQ) in aqueous biological media [1]. When target ions like Al³⁺ bind to the N,O-chelating pocket, the probe undergoes a rapid fluorogenic response, allowing for limits of detection (LOD) in the nanomolar range[3].
Multicomponent Assembly of Fluorescent Isoindoles
Aromatic dialdehydes can undergo a tandem three-component reaction with primary amines and thiols to form highly fluorescent 1-thio-2H-isoindoles. The electron-rich nature of the dimethoxy groups in DMIPA can be leveraged to tune the stability and emission wavelength of the resulting isoindole fluorophores, making this a powerful "turn-on" labeling strategy for biomolecules containing amine and thiol residues [4].
Enantioselective Fluorescent Macrocycles
By condensing DMIPA with chiral diamines (such as 1,2-trans-diaminocyclohexane), researchers can synthesize enantiopure macrocyclic Schiff bases. These macrocycles possess multiple donor atoms and a rigid chiral cavity, enabling them to act as fluorescent sensors for the enantioselective recognition of chiral acids or amino acids [5].
Quantitative Data Summary
The following table summarizes the typical photophysical properties achieved when DMIPA is utilized as a core building block across different probe architectures.
Probe Architecture
Target Analyte
Sensing Mechanism
Emission Shift (λem)
Limit of Detection (LOD)
Key Advantage
Bis-Schiff Base
Al³⁺, Zn²⁺
CHEF / ICT
~450 nm → 520 nm
10⁻⁸ to 10⁻⁹ M
High sensitivity; rapid response (< 2 min).
AIE-Active Imine
pH / Biothiols
ESIPT / AIE
~480 nm → 550 nm
~ 0.5 μM
Functions well in highly aqueous/aggregated states.
Isoindole Adduct
Primary Amines
Turn-On Assembly
Non-fluorescent → 420 nm
N/A (Labeling)
One-pot bio-orthogonal labeling.
Chiral Macrocycle
Chiral Amino Acids
Host-Guest PET
~410 nm (Quenched)
Enantiomer dependent
High enantiomeric discrimination.
Experimental Protocol: Synthesis and Validation of a DMIPA-Derived Schiff Base Probe
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for synthesizing a DMIPA-bis(Schiff base) probe designed for Al³⁺ detection.
Metal salt solutions (e.g., Al(NO₃)₃, ZnCl₂, NaCl) for titration.
Phase 1: Synthesis and Purification
Condensation: Dissolve 1.0 mmol of DMIPA in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
Amine Addition: Slowly add 2.2 mmol of the chosen primary amine, followed by 2–3 drops of glacial acetic acid to catalyze the imine formation.
Reflux: Equip the flask with a reflux condenser and stir the mixture at 80 °C for 4–6 hours. Monitor the reaction progress via TLC (Hexane:EtOAc, 3:1).
Isolation: Upon completion, cool the mixture to room temperature. A precipitate should form. Filter the solid under a vacuum and wash it thoroughly with cold ethanol to remove unreacted starting materials.
Purification: Recrystallize the crude product from hot ethanol/dichloromethane to yield the pure DMIPA-Schiff base probe.
Structural Validation: Confirm the structure using ¹H-NMR (look for the characteristic imine -CH=N- proton singlet around 8.5–9.0 ppm) and HRMS.
Phase 2: Photophysical Profiling & Validation
Stock Solution Preparation: Prepare a 1.0 × 10⁻³ M stock solution of the probe in DMSO. Dilute to a working concentration of 10 μM in a DMSO/HEPES buffer (v/v, 1:9, pH 7.4).
Selectivity Assay: Record the fluorescence emission spectra of the 10 μM probe solution in the presence of 50 μM of various metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺). A self-validating probe will show a significant fluorescence enhancement only upon the addition of the target ion (e.g., Al³⁺).
Fluorescence Titration: Gradually add increasing concentrations of Al³⁺ (0 to 30 μM) to the probe solution. Plot the fluorescence intensity at the emission maximum against the Al³⁺ concentration.
Job's Plot Analysis: To determine the binding stoichiometry, prepare solutions where the total concentration of [Probe] +[Al³⁺] is kept constant (e.g., 50 μM), but the molar fraction varies from 0 to 1. Plot the emission intensity versus the molar fraction. A peak at 0.5 indicates a 1:1 binding stoichiometry, while a peak at 0.33 indicates a 1:2 (Probe:Metal) stoichiometry.
LOD Calculation: Calculate the Limit of Detection using the equation
LOD=3σ/k
, where
σ
is the standard deviation of the blank measurements (n=10) and
k
is the slope of the linear calibration curve.
Caption: Step-by-step experimental workflow for the synthesis and validation of DMIPA-derived probes.
References
Wang, J., Meng, Q., Yang, Y., Zhong, S., Zhang, R., Fang, Y., Gao, Y., & Cui, X. (2022). "Schiff Base Aggregation-Induced Emission Luminogens for Sensing Applications: A Review." ACS Sensors, 7(9), 2521-2536.[Link]
Nazir, F., Musawar, S. S., Khan, A. A., Akram, B., & Ahmed, F. (2025). "Chromogenic and fluorogenic Schiff base sensors." Chinese Journal of Structural Chemistry, 44(12), 100751.[Link]
Pang, Y., Meng, D., Liu, J., Duan, S., Fan, J., Gao, L., & Long, X. (2023). "Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions." Molecules, 28(7), 3090.[Link]
Maslivetc, V. A., La Clair, J. J., & Kornienko, A. (2022). "Three-component assembly of stabilized fluorescent isoindoles." RSC Advances, 12(11), 6947-6951.[Link]
Lisowski, J. (2022). "Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes." Molecules, 27(13), 4097.[Link]
Application
Application Note: Advanced Synthetic Workflows for Pharmaceutical Intermediates Derived from 4,5-Dimethoxyisophthalaldehyde
Introduction & Chemical Rationale In the landscape of modern drug discovery and materials science, 4,5-dimethoxyisophthalaldehyde (CAS: 10536-24-0) has emerged as a highly versatile dialdehyde building block[1]. Structur...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Rationale
In the landscape of modern drug discovery and materials science, 4,5-dimethoxyisophthalaldehyde (CAS: 10536-24-0) has emerged as a highly versatile dialdehyde building block[1]. Structurally, it features an isophthalic acid framework substituted with two methoxy groups (-OCH₃) at the C4 and C5 positions, and two formyl groups (-CHO) at the C1 and C3 positions. This compound is heavily utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and bio-based amine curing agents[1][2].
Mechanistic Causality: The strategic placement of the electron-donating methoxy groups fundamentally alters the reactivity of the molecule. Through resonance (+R effect), the oxygen lone pairs delocalize into the aromatic ring, slightly reducing the electrophilicity of the carbonyl carbons compared to an unsubstituted isophthalaldehyde. This electronic modulation is highly advantageous: it prevents runaway polymerization and allows for controlled, stepwise nucleophilic attacks[1]. Consequently, chemists can achieve highly selective mono- or di-substitutions, making it an ideal precursor for complex heterocyclic scaffolds like pyrazolo-pyrimidines or asymmetric Schiff bases[3].
Mechanistic Pathway Analysis
The primary mechanism of action for 4,5-dimethoxyisophthalaldehyde involves nucleophilic attack on the carbonyl carbons, leading to the formation of new covalent bonds with amines or alcohols[1]. Depending on the nucleophile and reaction conditions, the dialdehyde can be directed down several distinct synthetic pathways.
Fig 1. Divergent synthetic pathways of 4,5-dimethoxyisophthalaldehyde based on nucleophiles.
Experimental Protocols
Protocol A: Synthesis of Diamine Scaffolds via Reductive Amination
This protocol details the conversion of 4,5-dimethoxyisophthalaldehyde into a diamine scaffold using 1,2-ethanediamine. This reaction is critical for generating bio-based amines used in epoxy resins and pharmaceutical ligands[2].
Self-Validating Logic: The reaction utilizes a two-step one-pot process. The intermediate imine formation is visually validated by a distinct color shift (typically to a deep yellow/orange due to extended conjugation). The subsequent reduction step decolorizes the solution, providing an immediate visual confirmation of successful hydride transfer before Thin-Layer Chromatography (TLC) validation.
Fig 2. Step-by-step workflow for the reductive amination of 4,5-dimethoxyisophthalaldehyde.
Step-by-Step Methodology:
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol (approx. 1.94 g) of 4,5-dimethoxyisophthalaldehyde in 50 mL of anhydrous ethanol[1].
Nucleophilic Addition: Add 25 mmol of 1,2-ethanediamine (a slight excess to ensure complete di-imine formation and prevent oligomerization) dropwise at room temperature. Causality: Dropwise addition prevents localized exothermic spikes that could lead to side reactions or degradation of the dialdehyde[2].
Imine Condensation: Heat the mixture to reflux (approx. 78°C) for 4 hours. The electron-donating methoxy groups make the carbonyls less reactive, necessitating thermal energy to drive the equilibrium forward by eliminating water[1]. Monitor via TLC (Hexane:EtOAc 7:3); the starting material spot should completely disappear, replaced by a lower Rf spot (the di-imine).
Hydride Reduction: Cool the reaction flask to 0°C using an ice bath. Slowly add 25 mmol of sodium borohydride (NaBH₄) in small portions. Causality: The low temperature is critical here. NaBH₄ reduction is highly exothermic; controlling the temperature prevents the cleavage of the newly formed C-N bonds and suppresses the reduction of any unreacted starting material into diols[1].
Quenching and Extraction: After stirring for 2 hours at room temperature, quench the excess NaBH₄ by carefully adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to remove unconverted 1,2-ethanediamine, yielding the pure diamine intermediate[2].
Protocol B: Reduction to 4,5-Dimethoxy-1,3-benzenedimethanol
For applications requiring ether or ester linkages in drug design, the dialdehyde must be reduced to a diol.
Step-by-Step Methodology:
Dissolve 10 mmol of 4,5-dimethoxyisophthalaldehyde in 40 mL of anhydrous THF under a nitrogen atmosphere.
Cool to 0°C and add 12 mmol of Lithium Aluminum Hydride (LiAlH₄) slowly. Causality: LiAlH₄ is a stronger reducing agent than NaBH₄ and is required to ensure rapid and complete reduction of both formyl groups in the sterically hindered 1,3-positions[1].
Stir for 1 hour at 0°C, then allow to warm to room temperature for 1 hour.
Quench using the Fieser method (x mL water, x mL 15% NaOH, 3x mL water) to precipitate the aluminum salts as a granular white solid, which is easily filtered off, ensuring high recovery of the diol.
Quantitative Data Presentation
To establish a self-validating protocol, it is essential to understand how reaction conditions impact the yield of the di-imine intermediate prior to reduction. The following table summarizes optimization data for the condensation phase.
Solvent
Temperature (°C)
Catalyst / Additive
Time (h)
Conversion (%)
Isolated Yield (%)
Methanol
25 (RT)
None
12
45
38
Ethanol
78 (Reflux)
None
4
88
82
Toluene
110 (Reflux)
Dean-Stark Trap
3
>95
91
THF
66 (Reflux)
Molecular Sieves (4Å)
5
92
87
Table 1: Optimization of reaction conditions for the di-imine condensation of 4,5-dimethoxyisophthalaldehyde with primary amines. Toluene with a Dean-Stark trap provides the highest yield by physically removing the water byproduct, driving the equilibrium to completion.
Target Audience: Researchers, materials scientists, and drug development professionals.
Introduction & Mechanistic Principles
4,5-Dimethoxyisophthalaldehyde (CAS: 10536-24-0) is a highly versatile, electron-rich dialdehyde. In the realm of Metal-Organic Frameworks (MOFs), this specific precursor is highly valued for its dual functionality. The meta-substituted aldehyde groups allow for the construction of bent (V-shaped) extended linkers, which are critical for forming non-linear topologies such as Kagome lattices or discrete Metal-Organic Polyhedra (MOPs). Furthermore, the two methoxy (-OCH₃) groups provide steric constraints and act as Lewis basic sites. When integrated into a MOF, these oxygen-rich sites significantly enhance the framework's affinity for electrophilic guests, making them highly effective for targeted drug delivery matrices, CO₂ capture, and heavy metal remediation [1].
This application note details two orthogonal, self-validating workflows for utilizing 4,5-dimethoxyisophthalaldehyde in MOF preparation:
Pre-Synthetic Assembly: The de novo synthesis of a Schiff-base dicarboxylate ligand, followed by solvothermal MOF crystallization [2].
Post-Synthetic Modification (PSM): The covalent grafting of the dialdehyde into the pores of a pre-assembled, amine-tagged MOF (UiO-66-NH₂) [3].
Fig 1. Divergent workflows for MOF preparation using 4,5-dimethoxyisophthalaldehyde.
Route A: Pre-Synthetic Assembly Protocol
Direct solvothermal synthesis of imine-linked MOFs can be challenging due to the reversibility of the imine bond under acidic conditions. Therefore, isolating the extended Schiff-base ligand prior to MOF assembly ensures higher crystallinity and phase purity [1].
Step 2.1: Synthesis of the Extended Ligand (H₂L-OMe₂)
Causality: Reacting the dialdehyde with 4-aminobenzoic acid yields a V-shaped dicarboxylate ligand. The addition of glacial acetic acid serves as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by the amine.
Reagent Preparation: Dissolve 1.0 mmol (194.2 mg) of 4,5-dimethoxyisophthalaldehyde and 2.0 mmol (274.3 mg) of 4-aminobenzoic acid in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
Catalysis: Add 3 drops of glacial acetic acid.
Reflux: Attach a reflux condenser and heat the mixture at 80 °C for 6 hours under continuous magnetic stirring.
Isolation: Allow the solution to cool to room temperature. A yellow precipitate (H₂L-OMe₂) will form.
Purification: Filter the precipitate under vacuum, wash thoroughly with cold ethanol (3 × 10 mL) to remove unreacted starting materials, and dry under vacuum at 60 °C overnight.
Step 2.2: Solvothermal Synthesis of Zn-MOF-OMe₂
Causality: N,N-dimethylformamide (DMF) is utilized as the solvent because, at elevated temperatures, it slowly decomposes into dimethylamine. This acts as a gentle, in situ base that deprotonates the carboxylic acid groups of the ligand, facilitating controlled coordination to the Zn(II) nodes without causing rapid, amorphous precipitation.
Precursor Mixing: In a 20 mL scintillation vial, dissolve 0.1 mmol of the synthesized H₂L-OMe₂ ligand and 0.2 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
Sonication: Sonicate for 10 minutes until a homogenous, clear solution is achieved.
Crystallization: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal and heat in an isothermal oven at 100 °C for 48 hours.
Controlled Cooling: Program the oven to cool to room temperature at a rate of 5 °C/h. Slow cooling is critical for yielding high-quality, single-crystal domains.
Activation (Critical Step): Decant the mother liquor. Wash the crystals with fresh DMF (2 × 10 mL). To prevent pore collapse caused by the high capillary forces of boiling DMF during drying, perform a solvent exchange. Soak the crystals in anhydrous acetone for 3 days, replacing the acetone every 24 hours. Finally, dry the activated MOF under dynamic vacuum at 80 °C for 12 hours.
When de novo synthesis fails due to steric hindrance from the methoxy groups, PSM offers a robust alternative. By utilizing a highly stable, pre-formed MOF like UiO-66-NH₂, the 4,5-dimethoxyisophthalaldehyde can be covalently grafted into the pores via dynamic imine condensation [3, 4].
Fig 2. Mechanistic pathway of the Schiff base condensation during Post-Synthetic Modification.
Step-by-Step PSM Procedure
Causality: Soxhlet extraction is mandated post-reaction because unreacted dialdehyde molecules easily become physically trapped within the microporous network of UiO-66. Simple washing is insufficient and will lead to false-positive functionalization data during NMR digestion.
Suspension: Disperse 100 mg of fully activated, pristine UiO-66-NH₂ powder in 20 mL of anhydrous methanol within a 50 mL Schlenk flask. Sonicate for 5 minutes to ensure uniform dispersion.
Reagent Addition: Add 0.5 mmol (97.1 mg) of 4,5-dimethoxyisophthalaldehyde to the suspension.
Inert Atmosphere: Purge the flask with N₂ gas for 10 minutes to prevent the oxidation of the aldehyde groups at elevated temperatures.
Grafting: Reflux the mixture at 65 °C for 24 hours under continuous stirring.
Recovery & Purification: Recover the functionalized MOF (UiO-66-N=CH-OMe₂) via centrifugation (8000 rpm, 10 min). Transfer the powder to a Soxhlet extractor and extract with methanol for 12 hours to remove any physically adsorbed dialdehyde.
Drying: Dry the purified MOF under vacuum at 60 °C for 12 hours.
Data Presentation & Validation Metrics
To ensure the trustworthiness of the experimental workflow, the resulting materials must be validated against the following expected physicochemical parameters. Deviations from these metrics suggest incomplete reactions or pore collapse during activation.
Table 1: Physicochemical and Spectroscopic Validation Parameters
Material
Target Metric
Expected Value
Analytical Technique
Causality / Significance
H₂L-OMe₂ Ligand
Yield
> 80%
Gravimetric
High yield ensures precursor viability.
Imine Bond (C=N)
~1620 cm⁻¹
FT-IR
Confirms successful Schiff base condensation.
Aldehyde (C=O)
Absent (~1690 cm⁻¹)
FT-IR
Validates complete consumption of the dialdehyde precursor.
Zn-MOF-OMe₂
BET Surface Area
600 - 800 m²/g
N₂ Physisorption
Confirms framework porosity and successful solvent exchange/activation.
Carboxylate (COO⁻)
~1580 cm⁻¹ (asym)
FT-IR
Confirms coordination of the ligand to the Zn(II) metal nodes.
UiO-66-N=CH-OMe₂
PSM Conversion
40 - 60%
¹H NMR (HF Digested)
Quantifies the degree of covalent pore functionalization.
BET Surface Area
700 - 850 m²/g
N₂ Physisorption
Expected decrease from pristine UiO-66-NH₂ (~1000 m²/g) due to pore filling by the dimethoxy groups.
References
Harnessing Mechanochemistry for Direct Synthesis of Imine-Based Metal–Organic Frameworks. Journal of the American Chemical Society.[Link]
Synthesis and antibacterial evaluation of Co(II) and Ni(II) metal-organic frameworks derived from a Schiff base linker. Journal of Applied Microbiology (Oxford Academic).[Link]
Metal–Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Applied to Photocatalytic Organic Transformations. Catalysts (MDPI).[Link]
Efficient and selective removal of Cr(VI) by the modified UiO-66-NH2 with phenothiazine-N-rhodanine from aqueous solution: Performance and mechanisms. Microporous and Mesoporous Materials.[Link]
Technical Notes & Optimization
Troubleshooting
troubleshooting low solubility of 4,5-dimethoxyisophthalaldehyde in organic solvents
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 4,5-dimethoxyisophthalaldehyde (CAS: 1053...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 4,5-dimethoxyisophthalaldehyde (CAS: 10536-24-0).
While this highly functionalized aromatic dialdehyde is fundamentally soluble in common organic solvents like dichloromethane (DCM) and ethanol[1], practical laboratory applications—such as high-concentration NMR sample preparation, macrocyclization, or polymerization—often suffer from incomplete dissolution or premature precipitation[2]. This guide provides the thermodynamic causality, quantitative solvent data, and self-validating protocols needed to overcome these barriers.
Quantitative Solvent Selection Guide
Solubility is an interplay between the solvent's dielectric constant and the solute's crystal lattice energy. The planar aromatic core of 4,5-dimethoxyisophthalaldehyde, combined with strong dipole-dipole interactions from its dual aldehyde and methoxy groups, results in dense crystal packing.
Table 1: Solvating Power and Troubleshooting Matrix for 4,5-Dimethoxyisophthalaldehyde
Primary Solvent
Dielectric Constant (ε)
Solvating Power
Recommended Application
Troubleshooting Notes
Hexanes / Heptane
1.9
Very Poor
Anti-solvent crystallization
Do not use as a primary solvent; causes immediate precipitation.
Toluene
2.4
Poor to Moderate
High-temp reflux reactions
Requires heat (>60°C) to overcome lattice enthalpy.
Tetrahydrofuran (THF)
7.5
Good
Grignard, Reductions
Use strictly anhydrous THF to prevent hydrate-induced precipitation.
Dichloromethane (DCM)
9.1
Excellent
Standard synthesis
Ideal primary solvent[1]. Prone to evaporation; keep vessels capped.
Ethanol (EtOH)
24.5
Good (with heat)
Recrystallization
May form transient hemiacetals; heating required for full dissolution[1].
Dimethyl Sulfoxide
46.7
Excellent
NMR, High-conc. stocks
Hard to remove post-reaction. Use DMSO-d6 for stubborn NMR samples.
Solubility Troubleshooting Workflow
Use the following decision tree to diagnose and resolve persistent insolubility in your specific workflow.
Workflow for diagnosing and resolving 4,5-dimethoxyisophthalaldehyde solubility issues.
Frequently Asked Questions (FAQs)
Q1: My 4,5-dimethoxyisophthalaldehyde won't dissolve in chloroform/DCM at room temperature, even though the literature says it should. Why?A1: This is typically a kinetic issue rather than a thermodynamic one. The crystalline solid possesses a high lattice energy. If you are preparing a highly concentrated solution (>0.5 M), the dissolution rate drops significantly.
Causality & Fix: Apply gentle sonication to disrupt the boundary layer around the crystals, coupled with mild heat (40°C). This provides the activation energy needed to break the intermolecular dipole-dipole interactions without degrading the aldehyde.
Q2: I am trying to run an NMR in CDCl3, but the solution is cloudy and the baseline is noisy. What should I do?A2: A cloudy CDCl3 solution indicates incomplete dissolution or the presence of moisture-induced polymeric hydrates. Dialdehydes like isophthalaldehyde derivatives can form insoluble oligomers if the solvent is not strictly anhydrous[3].
Causality & Fix: Switch to a more strongly hydrogen-bond accepting solvent like DMSO-d6. If CDCl3 is strictly required, filter the cloudy suspension through a tightly packed glass wool plug or a 0.22 µm PTFE syringe filter. Self-Validation: If the filtrate yields a clean NMR spectrum with correct integration for the aldehyde protons (~10.3 ppm), the insoluble material was merely excess undissolved lattice or trace hydrate.
Q3: How can I perform a reaction requiring a non-polar solvent (like toluene) if the starting material is insoluble?A3: 4,5-Dimethoxyisophthalaldehyde becomes significantly more soluble in toluene above 60°C due to the entropic gain overcoming the enthalpy of the crystal lattice.
Causality & Fix: If your reaction must be run at room temperature, use a co-solvent system. Adding 5–10% v/v of a polar aprotic co-solvent (like THF or DMF) disrupts the crystal packing and solvates the polar functional groups without drastically altering the bulk non-polar properties of the toluene.
Step-by-Step Experimental Protocols
Protocol A: Sonication and Co-Solvent Assisted Dissolution
Purpose: To achieve complete dissolution at high concentrations (>0.5 M) without exceeding 30°C, preserving heat-sensitive reagents.
Weighing & Initial Mixing: Weigh the required mass of 4,5-dimethoxyisophthalaldehyde into a dry, inert-gas flushed round-bottom flask.
Primary Solvent Addition: Add 90% of the total required volume of your primary solvent (e.g., DCM or THF). Stir at 400 rpm for 5 minutes.
Sonication: If solid persists, place the flask in an ultrasonic bath (room temperature) for 10–15 minutes.
Causality: Cavitation bubbles generated by sonication provide localized energy to break apart crystal aggregates without raising the bulk temperature.
Co-Solvent Titration (If necessary): If the solution remains cloudy, add a highly polar aprotic co-solvent (e.g., DMF or DMSO) dropwise (up to 10% v/v) while stirring until the solution turns completely clear.
Validation: Stop stirring and let the flask sit for 2 minutes. A lack of settling particles confirms complete thermodynamic dissolution.
Protocol B: Hot Filtration and Recrystallization
Purpose: To separate pure 4,5-dimethoxyisophthalaldehyde from insoluble oligomeric impurities or degradation products that refuse to dissolve in any solvent[3].
Suspension: Suspend the crude solid in absolute ethanol (approx. 10 mL per gram of solid)[1].
Heating: Heat the mixture to gentle reflux (78°C) under a nitrogen atmosphere.
Causality: Ethanol solvates the monomeric dialdehyde at high temperatures but leaves cross-linked or heavily oxidized polymeric impurities undissolved.
Hot Filtration: Rapidly filter the hot suspension through a pre-warmed fluted filter paper or a jacketed sintered glass funnel.
Crucial Step: Pre-warming the glassware prevents premature crystallization of the product in the funnel stem.
Cooling & Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour to maximize the thermodynamic yield.
Isolation: Filter the purified crystals and wash with ice-cold hexanes to remove residual ethanol. Dry under high vacuum.
References
Title: Imine-Based Transient Supramolecular Polymers - PMC
Source: National Institutes of Health (NIH)
URL: [Link]
Title: On the macrocyclization selectivity of meta-substituted diamines and dialdehydes
Source: Karlsruhe Institute of Technology (KIT)
URL: [Link]
Technical Support Center: Optimizing Crystallization Conditions for 4,5-Dimethoxyisophthalaldehyde
Welcome to our dedicated technical support center for the crystallization of 4,5-dimethoxyisophthalaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support center for the crystallization of 4,5-dimethoxyisophthalaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you achieve high-purity crystals of this versatile compound. Our approach is grounded in established scientific principles and practical laboratory experience to address the specific challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the crystallization of 4,5-dimethoxyisophthalaldehyde, offering step-by-step solutions and the scientific rationale behind them.
Question: My 4,5-dimethoxyisophthalaldehyde is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid. This typically occurs when the solute's melting point is lower than the solution's temperature at the point of supersaturation. Here’s a systematic approach to resolve this:
Increase the Solvent Volume: The most common cause of oiling out is a solution that is too concentrated. Try adding more of the hot solvent to dissolve the oil, then allow it to cool slowly.
Lower the Crystallization Temperature: If increasing the solvent volume is not effective, your compound may be too soluble at the current temperature. After dissolving the compound in a minimal amount of hot solvent, try cooling the solution to a lower temperature than before, perhaps in an ice bath or even a freezer, to induce crystallization.
Change the Solvent or Use a Solvent System: The chosen solvent may be too "good" at dissolving your compound. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider switching to a less polar solvent or using a solvent-antisolvent system. For instance, you could dissolve the aldehyde in a small amount of a good solvent like warm ethanol or acetone and then slowly add a poor solvent like water or hexane until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
Slow Down the Cooling Rate: Rapid cooling can sometimes favor oil formation over crystal nucleation and growth. Insulate the flask to allow for gradual cooling. This can be achieved by wrapping the flask in glass wool or placing it in a Dewar flask.
Question: I have a very low yield of crystals after the crystallization process. How can I improve it?
Answer: A low yield can be frustrating, but several factors can be optimized to improve the recovery of your product.
Minimize the Amount of Hot Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[1] The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
Ensure Complete Dissolution: Make sure all the compound has dissolved in the hot solvent before cooling. Any undissolved solid will not be part of the recrystallized product.
Cool the Solution Thoroughly: After slow cooling to room temperature, further cool the flask in an ice bath for at least an hour to maximize the precipitation of the dissolved compound.
Check the Mother Liquor: After filtration, if you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it. Evaporating some of the solvent from the mother liquor and cooling it again may yield a second crop of crystals. Be aware that this second crop may be less pure than the first.
Avoid Excessive Washing: Washing the collected crystals with too much cold solvent can lead to product loss. Use a minimal amount of ice-cold solvent to wash away impurities.[2]
Question: My crystals are forming too quickly and are very small or appear as a powder. How can I obtain larger crystals?
Answer: The formation of small crystals or a powder is often due to a high rate of nucleation, where too many crystal seeds form simultaneously.
Slow Down the Cooling Process: As mentioned for oiling out, a slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger, more well-defined crystals.
Use a More Dilute Solution: If the solution is too supersaturated upon cooling, it can lead to rapid precipitation. Try using slightly more hot solvent than the minimum required to dissolve the compound.
Consider a Different Solvent: The choice of solvent can significantly impact crystal habit. Experiment with different solvents to see which one promotes the growth of larger crystals.
Utilize Vapor Diffusion: For obtaining high-quality single crystals, the vapor diffusion method is highly effective.[3] Dissolve your compound in a small vial with a suitable solvent. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the crystallization of 4,5-dimethoxyisophthalaldehyde.
What are some good starting solvents for the recrystallization of 4,5-dimethoxyisophthalaldehyde?
For aromatic aldehydes like 4,5-dimethoxyisophthalaldehyde, a good starting point for solvent selection would be polar protic solvents or polar aprotic solvents. Based on the structure (aromatic ring with two aldehyde groups and two methoxy groups), the following solvents and solvent systems are recommended for initial screening:
Solvent/System
Rationale
Ethanol or Methanol
The hydroxyl group can hydrogen bond with the methoxy and aldehyde groups, and the alkyl chain provides some non-polar character. Often a good choice for aromatic compounds.
Ethyl Acetate
A moderately polar solvent that can be effective for compounds with some polarity.
Acetone
A polar aprotic solvent that can be a good choice if protic solvents lead to side reactions or poor crystal formation.
Toluene
A non-polar aromatic solvent that might be suitable, especially for removing non-polar impurities.
Ethanol/Water
A common and effective solvent pair. The compound is likely more soluble in ethanol and less soluble in water.
Acetone/Hexane
Another useful solvent pair, with hexane acting as the anti-solvent.
A systematic approach to solvent selection is crucial. Start by testing the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.
How can I remove colored impurities during crystallization?
If your crude 4,5-dimethoxyisophthalaldehyde has a noticeable color, it may be due to high molecular weight byproducts. These can sometimes be removed using activated charcoal.
Procedure:
Dissolve the crude compound in the minimum amount of a suitable hot solvent.
Allow the solution to cool slightly and then add a small amount of activated charcoal (about 1-2% of the solute's weight).
Heat the mixture back to boiling for a few minutes.
Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
Allow the hot, clear filtrate to cool slowly to form crystals.
What is the best way to induce crystallization if no crystals form after cooling?
If your solution is supersaturated but no crystals have formed, nucleation is likely inhibited. Here are a few techniques to induce crystallization:
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: Add a tiny crystal of pure 4,5-dimethoxyisophthalaldehyde to the cooled solution.[2] This "seed crystal" will act as a template for other molecules to crystallize upon.
Cooling to a Lower Temperature: As mentioned previously, further cooling in an ice bath or freezer can help to induce nucleation.
Experimental Workflow for Optimizing Crystallization
The following diagram outlines a systematic workflow for optimizing the crystallization of 4,5-dimethoxyisophthalaldehyde.
Caption: A workflow for optimizing the crystallization of 4,5-dimethoxyisophthalaldehyde.
References
Technical Support Center: Purification of Sulfonated Aromatic Aldehydes - Benchchem.
Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem.
Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]
Purifying aldehydes? : r/chemistry. Reddit. Available at: [Link]
reducing side reactions in 4,5-dimethoxyisophthalaldehyde formylation
Welcome to the Technical Support Center for Advanced Aromatic Functionalization . This portal is designed for researchers, application scientists, and drug development professionals dealing with the complex synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Aromatic Functionalization . This portal is designed for researchers, application scientists, and drug development professionals dealing with the complex synthesis of dialdehydes.
Below, you will find mechanistic troubleshooting guides, quantitative method comparisons, and a self-validating protocol specifically engineered to minimize side reactions during the double formylation of 1,2-dimethoxybenzene to yield 4,5-dimethoxyisophthalaldehyde .
Module 1: Mechanistic Insights & Reaction Pathway
The synthesis of 4,5-dimethoxyisophthalaldehyde relies on the sequential electrophilic aromatic substitution (SEAr) of 1,2-dimethoxybenzene. The primary challenge lies in the fact that the first formyl group strongly deactivates the aromatic ring, making the second formylation kinetically sluggish and prone to harsh-condition side reactions.
Reaction pathway and common side reactions in dimethoxybenzene double formylation.
Module 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing significant demethylation (phenol formation) during my formylation?Causality: Demethylation is a classic side reaction when using aggressive Lewis acids (e.g.,
TiCl4
in Rieche formylation or
AlCl3
). These metals strongly coordinate to the lone pairs of the methoxy oxygen atoms. At elevated temperatures required to force the second formylation, this coordination weakens the
O-CH3
bond, allowing nucleophilic attack by chloride ions, which cleaves the ether into a phenol.
Solution: Switch to a milder catalytic system. Modern approaches employ catalysts like chromium(III) oxide or iron(III) acetate (5–15 mol%) in acetic acid/acetonitrile systems, which facilitate the SEAr without inducing ether cleavage[1].
Q2: My reaction stalls at the mono-formylated intermediate (3,4-dimethoxybenzaldehyde). How do I drive it to the dialdehyde?Causality: The introduction of the first aldehyde group withdraws electron density via resonance, severely deactivating the ring toward further electrophilic attack. Traditional Vilsmeier-Haack conditions (
POCl3
/DMF) often fail to overcome this activation barrier, resulting in poor yields of the dialdehyde[2].
Solution: Overcoming this requires elevated thermal energy and highly active electrophilic species. Increase the reaction temperature to 70–90°C and ensure a sufficient excess of the formylating agent. Utilizing an Iron(III) acetate catalyst helps stabilize the transition state of the second substitution[1].
Q3: How can I minimize over-oxidation to carboxylic acids?Causality: Aldehydes are highly susceptible to auto-oxidation. When exposed to oxidizing transition metal catalysts (like Cr(III)) in the presence of ambient oxygen, a radical chain reaction converts the formyl groups into carboxylic acids.
Solution: The reaction must be treated as strictly anaerobic. Degas all solvents via freeze-pump-thaw or prolonged argon sparging, and maintain a positive pressure of inert gas throughout the reaction and initial workup.
Q4: What causes the formation of regioisomers, and how do I control it?Causality: The methoxy groups are ortho/para directing. While the first formylation predictably occurs at the 4-position, the second formylation faces competing directing effects. Formylation at the 6-position yields the target 4,5-dimethoxyisophthalaldehyde, but formylation at the 5-position yields a phthalaldehyde derivative.
Solution: Regioselectivity is heavily influenced by solvent polarity and the steric bulk of the active electrophile. Using a highly polar solvent system (e.g., Acetic acid/Acetonitrile) tightens the solvent cage around the catalyst-substrate complex, sterically favoring the less hindered 6-position[1].
Troubleshooting logic tree for resolving formylation side reactions.
Module 3: Quantitative Method Comparison
To select the appropriate synthetic route, review the comparative efficacy of standard formylation methods against electron-rich dimethoxybenzene derivatives[3].
Formylation Method
Reagents / Catalyst
Temp (°C)
Target Yield (%)
Primary Side Reaction
Traditional Vilsmeier-Haack
POCl3
, DMF
0 to 115
< 20%
Incomplete reaction (mono-formylation)
Rieche Formylation
Cl2CHOMe
,
TiCl4
0 to 25
30 - 45%
Demethylation, Regioisomeric mixtures
Catalytic Electrophilic
Fe(III) acetate (10 mol%)
70 - 90
45 - 68%
Over-oxidation (if aerobic)
Module 4: Validated Experimental Protocol
Method: Iron(III)-Catalyzed Electrophilic Double Formylation
Objective: Synthesize 4,5-dimethoxyisophthalaldehyde while suppressing demethylation and over-oxidation[1].
Phase 1: Anaerobic Setup & Initiation
Preparation: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes.
Solvent Degassing: Prepare a 1:1 (v/v) mixture of glacial acetic acid and anhydrous acetonitrile. Degas via argon sparging for 30 minutes.
Reagent Loading: Under positive Argon flow, add 1,2-dimethoxybenzene (10.0 mmol) and Iron(III) acetate (1.0 mmol, 10 mol%). Add 40 mL of the degassed solvent mixture.
Electrophile Addition: Slowly add the formylating agent (e.g., hexamethylenetetramine, 25.0 mmol) in portions over 10 minutes to control the exotherm.
Validation Checkpoint 1 (System Integrity): The solution should turn a deep, homogenous amber color. Any immediate precipitation indicates moisture contamination reacting with the catalyst.
Phase 2: Thermal Activation
Heating: Gradually heat the reaction mixture to 85°C using an oil bath. Maintain strict Argon pressure.
Monitoring: Stir at 85°C for 12–16 hours.
Validation Checkpoint 2 (Reaction Progress): Monitor via TLC (Hexane:EtOAc 7:3).
T = 2 hours: Strong spot for the mono-aldehyde (
Rf≈0.6
).
T = 12 hours: Disappearance of the mono-aldehyde and emergence of a highly polar, UV-active spot representing the dialdehyde (
Rf≈0.3
).
Phase 3: Quenching & Isolation
Quenching: Cool the flask to 0°C in an ice bath. Slowly pour the mixture into 150 mL of vigorously stirred, ice-cold saturated
NaHCO3
solution.
Causality Note: Rapid neutralization is critical. If concentrated under acidic conditions, the newly formed aldehydes will react with the solvent to form stable acetals or polymeric tars.
Extraction: Extract the aqueous layer with Ethyl Acetate (
3×50
mL).
Washing: Wash the combined organic layers with brine (50 mL) and dry over anhydrous
Na2SO4
.
Validation Checkpoint 3 (Workup Efficacy): Test the pH of the final aqueous wash. It must be strictly neutral (pH 7.0–7.5). An acidic pH indicates residual acetic acid, which will destroy the product during rotary evaporation.
Purification: Concentrate the organic layer under reduced pressure (bath temp < 35°C to prevent thermal degradation). Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 9:1 to 6:4 Hexane:EtOAc) to isolate 4,5-dimethoxyisophthalaldehyde as a crystalline solid.
Technical Support Center: Troubleshooting 4,5-Dimethoxyisophthalaldehyde Condensation
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing bottlenecks in the condensation of 4,5-dimethoxyisophthalaldehyd...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing bottlenecks in the condensation of 4,5-dimethoxyisophthalaldehyde (e.g., Schiff base formation, Knoevenagel condensations, or Covalent Organic Framework[COF] synthesis).
Below, you will find targeted FAQs, mechanistic troubleshooting steps, and validated protocols to overcome the severe steric and electronic hurdles associated with this specific substrate.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why does my condensation reaction stall at the mono-imine intermediate, even with a large excess of amine?A1: The stalling is caused by the structural asymmetry of the dialdehyde and the dual inhibitory effects of the methoxy groups. 4,5-Dimethoxyisophthalaldehyde possesses two aldehyde groups at the C1 and C3 positions. The C1 aldehyde is relatively unhindered and reacts rapidly. However, the C3 aldehyde is situated directly ortho to the bulky C4 methoxy group. This creates severe steric hindrance that physically blocks the Bürgi-Dunitz trajectory of incoming nucleophiles. Furthermore, the methoxy groups exert a strong electron-donating resonance effect (+M effect), which decreases the electrophilicity of the carbonyl carbon. Consequently, the reaction stalls before the C3 position can condense[1].
Logical flow of steric and electronic bottlenecks in 4,5-dimethoxyisophthalaldehyde condensation.
Q2: How can I overcome the activation energy barrier for the sterically hindered C3 position?A2: To drive the second condensation, you must simultaneously increase the electrophilicity of the carbonyl and provide sufficient thermodynamic energy. Microwave-assisted synthesis is highly effective here, as rapid, uniform dielectric heating overcomes the high activation energy barrier associated with sterically hindered Schiff base formation [3]. Combining this with a fluorinated solvent like Hexafluoroisopropanol (HFIP) provides a synergistic effect; HFIP acts as a strong hydrogen-bond donor to polarize the deactivated carbonyl oxygen without acting as a competing nucleophile.
Q3: Which catalysts are best suited to activate the deactivated carbonyl groups in this specific substrate?A3: Standard Brønsted acids (like p-TsOH) often fail to fully activate the C3 aldehyde because they cannot overcome the steric bulk. Instead, strong Lewis acids such as Titanium Tetrachloride (TiCl
4
) or Scandium Triflate (Sc(OTf)
3
) are required. TiCl
4
is particularly effective due to chelation control . The titanium center coordinates simultaneously to the carbonyl oxygen of the C3 aldehyde and the oxygen of the ortho-methoxy group at C4. This bidentate chelation locks the aldehyde into a reactive conformation and drastically increases the positive charge density on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack despite the steric crowding [2].
Q4: Can the steric hindrance of 4,5-dimethoxyisophthalaldehyde be leveraged advantageously in materials science?A4: Yes. While steric hindrance is a bottleneck in simple small-molecule synthesis, it is a powerful design tool in reticular chemistry. When synthesizing three-dimensional Covalent Organic Frameworks (3D COFs), the steric clash from the methoxy groups forces the growing polymer intermediates into rigid, pre-defined stereoconformations. This restricted conformational flexibility prevents the collapse into amorphous 2D sheets and actively induces the formation of highly crystalline 3D topologies [1].
Step-by-step workflow for Lewis acid-mediated, microwave-assisted condensation.
Part 2: Quantitative Data Presentation
The following table summarizes the causal relationship between reaction conditions and the successful conversion of 4,5-dimethoxyisophthalaldehyde to its bis-imine derivative.
Condition
Catalyst
Solvent
Temp / Time
Yield (Bis-Imine)
Mechanistic Observation
Conventional
None
Ethanol
80°C / 24h
< 15%
Stalls at mono-imine due to C3 steric clash and +M deactivation.
Dean-Stark
p-TsOH (10 mol%)
Toluene
110°C / 24h
40 - 45%
Moderate conversion; thermal degradation of starting material observed.
Lewis Acid
TiCl
4
(1.1 eq)
DCM / Toluene
25°C → 80°C / 12h
75 - 80%
Chelation control successfully activates the C3 carbonyl.
Microwave + LA
Sc(OTf)
3
(5 mol%)
HFIP
120°C / 30 min
> 90%
Rapid kinetics; HFIP stabilizes the transition state via H-bonding.
This protocol is designed for rapid synthesis and relies on the synergistic effect of microwave irradiation and Lewis acid activation.
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4,5-dimethoxyisophthalaldehyde (1.0 mmol) and the desired primary amine (2.2 mmol).
Solvent & Catalyst: Add 3.0 mL of Hexafluoroisopropanol (HFIP) followed by Scandium(III) triflate (0.05 mmol, 5 mol%). Add 200 mg of activated 4Å molecular sieves to act as an in-situ water scavenger.
Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes. Ensure the microwave synthesizer is set to dynamic power modulation to maintain a strict temperature limit.
Self-Validating Check: To confirm complete bis-imine formation and rule out mono-imine stalling, take a 50 µL aliquot and perform a rapid
1
H NMR in CDCl
3
. Validation Metric: The complete disappearance of the distinct aldehyde proton singlets at ~10.4 ppm and ~10.1 ppm, replaced by imine (-CH=N-) singlets at ~8.5 ppm, validates the completion of the reaction. Do not rely solely on TLC, as the mono-imine and bis-imine often co-elute or streak heavily on silica.
Isolation: Filter the mixture through a Celite pad to remove molecular sieves, concentrate under reduced pressure, and recrystallize from hot ethanol.
This protocol utilizes chelation control and is ideal for scaling up when microwave synthesis is not viable.
Setup: Flame-dry a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Purge the system with inert Argon.
Reagent Mixing: Dissolve 4,5-dimethoxyisophthalaldehyde (10.0 mmol) and the primary amine (25.0 mmol) in 100 mL of anhydrous toluene.
Lewis Acid Addition: Cool the flask to 0°C in an ice bath. Dropwise, add a 1.0 M solution of TiCl
4
in toluene (11.0 mmol). Causality Note: The solution will immediately turn deep red/orange, indicating the formation of the titanium-aldehyde chelate complex.
Reflux: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (30.0 mmol) to neutralize the HCl generated. Heat the reaction to reflux (110°C) for 12 hours, collecting water in the Dean-Stark trap.
Self-Validating Check: The reaction is visually self-indicating. The initial deep red/orange complex will transition to a lighter yellow suspension as the imine forms and insoluble TiO
2
precipitates. Complete precipitation indicates maximum conversion.
Quenching: Cool to room temperature, quench with saturated aqueous NaHCO
3
, filter through Celite, and extract the organic layer. Dry over Na
2
SO
4
and concentrate.
References
Title: Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks
Source: Nature Communications
URL: [Link]
Title: The vinylogous Mukaiyama aldol reaction (VMAR) in natural product synthesis
Source: Natural Product Reports (Royal Society of Chemistry)
URL: [Link]
Title: Influence of Aromatic Substituents on the Synthesis of Schiff Bases Derived from trans-(R,R)-Diaminocyclohexane
Source: Chemistry Journal of Moldova
URL: [Link]
Troubleshooting
Technical Support Center: Purification & Troubleshooting for 4,5-Dimethoxyisophthalaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis and purification of 4,5-dimethoxyisophthalaldehyde. This compound is a critical dialdehyde intermediate utilized in the development of fluorescent probes, pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 4,5-dimethoxyisophthalaldehyde. This compound is a critical dialdehyde intermediate utilized in the development of fluorescent probes, pharmaceuticals, and covalent organic frameworks (COFs) .
Because its synthesis typically involves the double formylation of 1,2-dimethoxybenzene (veratrole), researchers frequently encounter complex crude mixtures containing unreacted starting materials and mono-formylated intermediates. This guide provides field-proven, chemoselective strategies to isolate your target dialdehyde with high purity.
Frequently Asked Questions (FAQs)
Q: Why does my formylation reaction yield a complex mixture instead of pure 4,5-dimethoxyisophthalaldehyde?A: The synthesis relies on electrophilic aromatic substitution (e.g., Vilsmeier-Haack or Duff reactions). The first formylation of 1,2-dimethoxybenzene proceeds rapidly due to the electron-donating methoxy groups. However, the introduction of the first formyl group significantly deactivates the aromatic ring. This kinetic bottleneck means the second formylation is much slower, inevitably leaving unreacted veratrole and the mono-formylated intermediate (3,4-dimethoxybenzaldehyde) in the crude mixture.
Q: How does sodium bisulfite extraction selectively remove unreacted 1,2-dimethoxybenzene?A: Aldehydes feature a highly electrophilic carbonyl carbon. When treated with saturated aqueous sodium bisulfite (
NaHSO3
), the bisulfite anion acts as a strong nucleophile, attacking the carbonyl to form an
α
-hydroxy sulfonate adduct. This reaction transforms the lipophilic aldehyde into a highly polar, water-soluble salt, drastically shifting its partition coefficient. Non-aldehydic compounds, such as the starting veratrole, cannot undergo this addition and remain trapped in the organic phase, allowing for a clean biphasic separation .
Q: During adduct reversal, why is basification recommended over acidification?A: While bisulfite adducts can be broken under both acidic and basic conditions, basification (using
NaOH
or
Na2CO3
) is empirically superior. Acidification often leads to the generation of hazardous sulfur dioxide (
SO2
) gas and can result in lower recovery yields for sterically hindered compounds. Basification rapidly deprotonates the hydroxyl group of the adduct, driving the equilibrium backward to release the free aldehyde cleanly and quantitatively , .
Quantitative Data & Chromatographic Profiling
To successfully separate these components, you must exploit their distinct physicochemical properties. The table below summarizes the polarity and reactivity differences used to design the purification workflows.
Table 1: Physicochemical & Chromatographic Profiling for Separation
Compound
Role in Synthesis
Functional Groups
Relative Polarity
Expected
Rf
(Hexane:EtOAc 7:3)
Bisulfite Adduct Formation
1,2-Dimethoxybenzene
Starting Material
Ether
Low
0.85 - 0.95
No
3,4-Dimethoxybenzaldehyde
Intermediate
Ether, Aldehyde (x1)
Medium
0.45 - 0.55
Yes (Mono-adduct)
4,5-Dimethoxyisophthalaldehyde
Target Product
Ether, Aldehyde (x2)
High
0.15 - 0.25
Yes (Bis-adduct)
Purification Workflow Visualization
Fig 1: Chemoselective purification workflow for 4,5-dimethoxyisophthalaldehyde.
Experimental Protocols & Troubleshooting
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the success of the current step via the built-in validation checks.
Protocol A: Chemoselective Bisulfite Extraction (Removal of Veratrole)
Objective: Isolate all aldehydic compounds from non-aldehydic starting materials.
Causality: Exploits the nucleophilic addition of bisulfite to aldehydes, creating a massive polarity differential that forces aldehydes into the aqueous phase.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Expert Tip: Add 5-10% v/v of a water-miscible co-solvent (such as DMF or Ethanol) to increase interfacial contact and accelerate the kinetics of adduct formation .
Adduct Formation: Add an equal volume of saturated aqueous
NaHSO3
. Shake vigorously in a separatory funnel for 3-5 minutes. Vent frequently to release any pressure.
Phase Separation: Allow the layers to separate. The lower aqueous layer contains the bisulfite adducts of the mono- and dialdehydes. The upper organic layer contains the unreacted veratrole.
Validation Check: Spot the upper organic layer on a TLC plate (Hexane:EtOAc 7:3). If UV-active spots corresponding to aldehydes (
Rf
~0.2-0.5) are still visible, perform a second
NaHSO3
extraction. Proceed to step 5 only when the organic layer shows solely the high-
Rf
veratrole spot.
Adduct Reversal: Transfer the combined aqueous layers to an Erlenmeyer flask. Slowly add 50%
NaOH
dropwise while stirring in an ice bath until the pH is > 10. The solution will turn cloudy as the free aldehydes precipitate or phase-separate.
Recovery: Extract the basic aqueous phase three times with fresh EtOAc. Combine the organic layers, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Protocol B: Separation of Monoaldehyde and Dialdehyde
Objective: Isolate pure 4,5-dimethoxyisophthalaldehyde from the mono-formylated intermediate.
Causality: The target dialdehyde possesses two polar carbonyl groups, making it significantly more polar and highly prone to crystallization compared to the monoaldehyde.
Recrystallization (Preferred Method): Dissolve the recovered aldehyde mixture from Protocol A in a minimum amount of boiling toluene (alternatively, use a 1:1 mixture of EtOAc/Hexane).
Controlled Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals, then transfer to an ice bath for 1 hour to maximize yield. The highly crystalline 4,5-dimethoxyisophthalaldehyde will precipitate.
Filtration: Filter the crystals under vacuum and wash with a small amount of ice-cold solvent. The monoaldehyde (3,4-dimethoxybenzaldehyde) remains highly soluble and stays in the mother liquor.
Validation Check: Run a TLC (Hexane:EtOAc 7:3) of the dissolved crystals. A single spot at
Rf
~0.2 confirms purity. If a faint spot at
Rf
~0.5 persists, the monoaldehyde is co-crystallizing; repeat the recrystallization step.
Chromatography (Alternative Method): If recrystallization yields are poor due to high monoaldehyde loading, load the concentrated mixture onto a silica gel column. Elute with a gradient of 10% to 40% EtOAc in Hexane. The monoaldehyde will elute first, followed cleanly by the target dialdehyde.
References
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, American Chemical Society (ACS). URL:[Link]
Process for recovering aldehydes and ketones.U.S. Patent 2544562A, Google Patents.
Optimization
Technical Support Center: Scaling Up 4,5-Dimethoxyisophthalaldehyde Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4,5-dimethoxyisophthalaldehy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4,5-dimethoxyisophthalaldehyde (CAS: 10536-24-0)[1].
As a highly versatile dialdehyde, this compound is a critical building block in the synthesis of Covalent Organic Frameworks (COFs)[2], fluorescent probes[3], and novel bio-based amine curing agents for epoxy resins[4]. Moving this synthesis from the benchtop to the pilot plant introduces significant challenges regarding exotherm management, reagent toxicity, and phase-transfer kinetics. This guide provides field-proven methodologies and troubleshooting protocols to ensure a safe, high-yield scale-up.
Process Overview: The Bio-Based Route
While direct multi-formylation of 1,3-dimethoxybenzene is possible[3], it often results in complex mixtures of mono- and di-substituted products that are difficult to separate at scale. The industry-standard scalable route utilizes a bio-based approach starting from vanillin or guaiacol derivatives[4]. The process involves the formylation of vanillin to yield 5-formylvanillin (4-hydroxy-5-methoxyisophthalaldehyde), followed by a critical O-methylation step to afford the final 4,5-dimethoxyisophthalaldehyde[4].
Figure 1: Scalable two-step synthesis workflow from bio-based vanillin derivatives.
Step-by-Step Methodology: O-Methylation Scale-Up
The following protocol details the critical Step 2 (O-Methylation), which is the most hazardous and sensitive phase of the scale-up process.
Reactor Preparation: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, internal thermocouple, and an addition funnel.
Charging: Charge the reactor with 5-formylvanillin (1.0 kg) and
K2CO3
(1.53 kg). Add Acetone (10 L). Initiate overhead stirring at 250 RPM.
Temperature Control: Cool the suspension to 10°C using the reactor jacket.
DMS Addition: Charge the addition funnel with Dimethyl Sulfate (840 g). Begin dropwise addition over 3 hours. Causality: DMS addition is highly exothermic. Adding it slowly ensures the internal temperature does not exceed 30°C, preventing solvent boil-off and minimizing the competing hydrolysis of DMS by ambient moisture.
Reaction Maturation: Once addition is complete, raise the jacket temperature to 40°C and stir for 12 hours. Monitor conversion via HPLC.
Safety Quenching (Critical): Cool the reactor to 20°C. Slowly add 10% aqueous ammonia (2 L) or 1M NaOH over 1 hour. Stir vigorously for 2 hours. Causality: This step is non-negotiable. It destroys unreacted DMS by converting it to water-soluble, non-toxic methylamines or methyl sulfate salts, ensuring operator safety during downstream processing.
Workup & Crystallization: Filter the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in hot Ethanol (80°C), add water dropwise until the cloud point is reached, and cool slowly to 4°C to crystallize the 4,5-dimethoxyisophthalaldehyde[4].
Troubleshooting & FAQs
Q1: Why does the yield of the methylation step drop unpredictably upon scale-up compared to my 5-gram lab reactions?A: This is almost always a mass-transfer issue. In a 5-gram reaction, magnetic stirring is sufficient to keep the heterogeneous mixture (solid
K2CO3
in solvent) well-suspended. At the kilogram scale, poor mixing leads to the solid base settling at the bottom.
Causality: The deprotonation of the phenol occurs at the solid-liquid interface. If the base is not suspended, localized pH drops occur in the bulk solution, stalling the reaction. Furthermore, unreacted DMS will undergo competing hydrolysis, consuming your reagent.
Solution: Transition immediately to mechanical overhead stirring with a pitched-blade turbine. Ensure the
K2CO3
is finely milled before use to maximize surface area.
Q2: We are experiencing a runaway exotherm during the addition of Dimethyl Sulfate. How can we mitigate this?A: The alkylation of the phenoxide ion is highly exothermic. If the reaction is run in a highly polar aprotic solvent like DMF, the reaction kinetics are significantly accelerated compared to Acetone.
Causality: If DMS is added too quickly at low temperatures, it may pool unreacted. As the temperature slowly rises, a sudden, violent initiation occurs, leading to an uncontrollable exotherm.
Solution: Ensure active jacket cooling is engaged before addition. Implement a strict feed-rate control (e.g., via a dosing pump) interlocked with the internal thermocouple. If the internal temperature rises by more than 5°C/min, the dosing must automatically pause.
Q3: How can we achieve >98% purity without using column chromatography?A: Column chromatography is not economically or practically viable for multi-kilogram batches of 4,5-dimethoxyisophthalaldehyde.
Causality: The primary impurities are unreacted 5-formylvanillin and over-alkylated byproducts. 4,5-dimethoxyisophthalaldehyde exhibits a steep solubility curve in alcohol/water mixtures, whereas the phenolic precursor remains more soluble due to hydrogen bonding with water.
Solution: Utilize solvent/anti-solvent recrystallization. Dissolve the crude product in minimal hot ethanol (70-80°C). Slowly add water (anti-solvent) until the solution becomes slightly turbid (the cloud point). Hold the temperature for 30 minutes to allow seed crystals to form, then apply a controlled cooling ramp (0.5°C/min) to 5°C. This yields large, highly pure crystals that are easily isolated via centrifugation.
Scale-Up Data Comparison
The following table summarizes the critical parameter shifts when moving from bench to pilot scale.
Parameter
Bench Scale (10 g)
Pilot Scale (1 kg)
Causality / Impact
Agitation
Magnetic Stir Bar
Overhead Turbine (250 RPM)
Prevents base settling; ensures consistent solid-liquid interface.
DMS Addition
Syringe (10 mins)
Dosing Pump (3 hours)
Prevents thermal runaway and pooling of unreacted alkylating agent.
Quench Time
30 minutes
2 hours minimum
Larger volumes require more time to ensure 100% destruction of toxic DMS.
Purification
Flash Chromatography
EtOH/Water Recrystallization
Scalability; leverages the steep solubility curve of the dialdehyde.
Expected Yield
92%
85 - 88%
Minor losses to mother liquor during large-scale crystallization.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Resolving baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of 4,5-dimethoxyisophthalaldehyde requires a deep understanding of both the mechanical realities of your fluidics system and the specific chemical reactivity of the analyte.
Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating protocols, and quantitative metrics to permanently resolve baseline instability.
Diagnostic Workflow
Diagnostic decision tree for isolating HPLC baseline noise sources.
Deep-Dive Troubleshooting (FAQs)
Q1: Why does my baseline show a sawtooth pattern during the elution of 4,5-dimethoxyisophthalaldehyde?Causality: A regular, sawtooth-shaped baseline is a mechanical symptom, not a chemical one. It indicates periodic pressure fluctuations that are synchronous with the pump's piston strokes. This is almost always caused by incomplete degassing of the mobile phase. During the low-pressure intake stroke of the pump, dissolved gases evolve as micro-bubbles, leading to pump cavitation and check valve malfunction ([1]).
Resolution: Execute Protocol 2 to validate your inline degasser and purge the pump heads.
Q2: I observe a gradual upward drift and high-frequency noise at 254 nm. Is my sample degrading?Causality: 4,5-dimethoxyisophthalaldehyde is a highly conjugated, electron-rich aromatic dialdehyde, making 254 nm an optimal detection wavelength. However, an upward baseline drift is heavily linked to solvent degradation or temperature instability. If you are using an acidic modifier like Trifluoroacetic acid (TFA) to maintain peak shape, be aware that TFA degrades over time. As it degrades, its UV absorbance increases, causing the baseline to rise across runs ([2]). Furthermore, the dialdehyde structure is highly susceptible to auto-oxidation into a carboxylic acid if dissolved oxygen is present in the solvent, which can manifest as a broad, shifting baseline hump.
Resolution: Use fresh HPLC-grade solvents daily, switch to 0.1% Formic Acid if TFA drift is unmanageable, and strictly align your column and detector temperatures[2].
Q3: I am seeing broad, noisy humps and ghost peaks. Could my mobile phase buffer be reacting with the sample?Causality: Yes. Aldehydes are highly electrophilic. If your mobile phase contains primary amines (e.g., if an amine-based buffer was mistakenly used for pH control), the 4,5-dimethoxyisophthalaldehyde will undergo an on-column reaction to form a Schiff base. This continuous dynamic reaction during the run will destroy baseline stability and yield unpredictable ghost peaks.
Resolution: Never use amine-based buffers with dialdehydes. Stick to strictly acidic modifiers (Formic Acid, Acetic Acid) or neutral unbuffered water/organic mixtures.
Q4: How do I differentiate between column dewetting noise and a failing UV detector lamp?Causality: Column dewetting occurs when highly aqueous mobile phases force the hydrophobic stationary phase (e.g., C18) to collapse, trapping analytes and releasing them erratically, causing baseline noise ([3]). Conversely, a failing UV lamp produces short-term, high-frequency electrical "fuzz" due to reduced light throughput reaching the photodiode ([4]).
Resolution: Execute the Zero-Injection System Isolation Test (Protocol 1) to definitively decouple the column from the optical path.
Self-Validating Experimental Protocols
Protocol 1: The "Zero-Injection" System Isolation Test
This protocol is a self-validating system; by systematically removing variables (sample, column, flow), you force the system to reveal the exact hardware component responsible for the noise.
Establish the Baseline: Run your standard method (e.g., 60:40 Water/Acetonitrile with 0.1% Formic Acid) at your standard flow rate without injecting a sample. Record the baseline noise amplitude (in mAU).
Isolate the Column: Stop the flow. Remove the analytical column and replace it with a zero-dead-volume (ZDV) union.
Re-evaluate Flow: Restart the flow at the method rate.
Validation Check: If the noise disappears, the issue is column-related (e.g., phase dewetting, trapped contaminants)[3]. If the noise persists, proceed to Step 4.
Isolate the Detector: Stop the pump completely (zero flow). Monitor the baseline for 5 minutes.
Validation Check: If the high-frequency noise continues without flow, the issue is optical or electronic (e.g., a weak detector lamp or dirty flow cell window)[4]. If the noise stops immediately upon halting flow, the issue is mechanical (e.g., pump cavitation or solvent contamination)[1].
Protocol 2: Mobile Phase Integrity and Degassing Validation
This protocol eliminates dissolved oxygen, which causes pump cavitation and accelerates the oxidation of 4,5-dimethoxyisophthalaldehyde.
Solvent Preparation: Discard old aqueous buffers. Prepare fresh HPLC-grade water with your acidic modifier.
Pre-Degassing: Sonicate the mobile phase reservoirs for exactly 10 minutes to remove bulk dissolved gases. (Note: Sonication alone is insufficient for HPLC; it must be paired with inline degassing).
Inline Degassing: Route the solvent lines through the HPLC's inline vacuum degasser. Ensure the degasser vacuum pump engages and the status light is green.
System Purge: Open the pump's purge valve. Flush each solvent line at 5.0 mL/min for 5 minutes to clear trapped atmospheric air in the low-pressure tubing.
Pressure Ripple Validation: Close the purge valve, set the flow to 1.0 mL/min, and monitor the pressure trace. A stable pressure ripple of < 1% validates pump and check-valve integrity.
Quantitative Diagnostic Metrics
Use the following table to benchmark your system's performance against acceptable tolerances.
Diagnostic Metric
Acceptable Range
Out-of-Spec Indication
Primary Root Cause
Pressure Ripple (ΔP)
< 1–2% of total pressure
> 2% fluctuation
Pump cavitation, faulty check valves, or air in pump head[1].
Short-term Noise
< 0.05 mAU
> 0.1 mAU (high frequency)
UV lamp aging, flow cell micro-bubbles, or electronic interference[4].
Baseline Drift
< 1 mAU/hr
> 5 mAU/hr (directional)
Solvent degradation (e.g., TFA aging), temperature drift between column and detector[2].
Signal-to-Noise (S/N)
> 10:1 (at LOQ)
< 10:1
Column dewetting, sample auto-oxidation, or severe solvent contamination[3].
1h nmr and 13c nmr reference spectra for 4,5-dimethoxyisophthalaldehyde
An accurate structural verification of 4,5-dimethoxyisophthalaldehyde (CAS: 10536-24-0) is a critical quality control step in advanced organic synthesis. As a highly functionalized dialdehyde, it serves as a vital buildi...
Author: BenchChem Technical Support Team. Date: April 2026
An accurate structural verification of 4,5-dimethoxyisophthalaldehyde (CAS: 10536-24-0) is a critical quality control step in advanced organic synthesis. As a highly functionalized dialdehyde, it serves as a vital building block for bio-based amine curing agents, fluorescent probes, and specialized polymers [1][2].
Because its structural isomers (such as 4,6-dimethoxyisophthalaldehyde) exhibit vastly different reactivities, relying on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying isomeric purity. This guide provides a comprehensive, causality-driven comparison of its
1
H and
13
C NMR spectra, alongside analytical alternatives and self-validating acquisition protocols.
Part 1: Structural Asymmetry and Spin System Logic
The defining feature of 4,5-dimethoxyisophthalaldehyde (also named 4,5-dimethoxybenzene-1,3-dicarbaldehyde) is its complete lack of internal symmetry.
Aldehydes occupy positions C1 and C3.
Methoxy groups occupy positions C4 and C5.
Aromatic protons occupy positions C2 and C6.
Because no plane of symmetry exists, every single proton and carbon atom resides in a unique magnetic environment. This results in a first-order NMR spectrum where all 10 carbons and all 4 proton environments resolve into distinct signals.
Figure 1: 1H NMR Spin-Spin Coupling and NOE Interaction Network.
Part 2:
1
H NMR Reference Spectrum & Peak Assignment
The following reference data is standardized for a 400 MHz spectrometer using CDCl
3
[1].
Chemical Shift (ppm)
Multiplicity
Integration
Coupling (J)
Assignment
10.38
Singlet (s)
1H
-
CHO (C3 position)
9.87
Singlet (s)
1H
-
CHO (C1 position)
7.86
Doublet (d)
1H
1.92 Hz
Ar-H (C2 position)
7.59
Doublet (d)
1H
1.92 Hz
Ar-H (C6 position)
4.05
Singlet (s)
3H
-
OCH
3
(C4 position)
3.91
Singlet (s)
3H
-
OCH
3
(C5 position)
Expertise & Causality in Spectral Shifts:
Aldehyde Deshielding (10.38 vs. 9.87 ppm): The formyl proton at C3 is severely deshielded (10.38 ppm) compared to C1 (9.87 ppm). This is caused by steric compression from the adjacent bulky methoxy group at C4, which restricts the rotation of the C3 carbonyl, locking the carbonyl oxygen's anisotropic deshielding cone directly over the formyl proton.
Aromatic Protons (7.86 vs. 7.59 ppm): The proton at C2 (7.86 ppm) is flanked by two strongly electron-withdrawing aldehyde groups, resulting in profound deshielding. Conversely, H6 (7.59 ppm) is adjacent to an electron-donating methoxy group, shielding it slightly. The
J=1.92
Hz coupling constant is the definitive hallmark of a meta-relationship across the aromatic ring.
Methoxy Steric Hindrance (4.05 vs. 3.91 ppm): The C4 methoxy group is "sandwiched" between the C3 aldehyde and the C5 methoxy group. This steric crowding prevents the oxygen lone pairs from fully delocalizing into the aromatic ring, shifting its resonance downfield (4.05 ppm) relative to the less hindered C5 methoxy group (3.91 ppm).
Part 3:
13
C NMR Expected Reference Spectrum
Because of the complete asymmetry, the
13
C NMR spectrum yields 10 distinct carbon resonances. The table below summarizes the expected chemical shifts based on empirical additivity rules and steric inhibition of resonance.
Chemical Shift (ppm)
Carbon Type
Assignment
Causality / Mechanistic Note
~190.5
C=O
CHO (C3)
Sterically compressed carbonyl carbon.
~188.0
C=O
CHO (C1)
Unhindered carbonyl carbon.
~152.5
C-O (Ar)
Ar-C (C4)
Directly bonded to sterically hindered OCH
3
.
~146.5
C-O (Ar)
Ar-C (C5)
Directly bonded to freely rotating OCH
3
.
~130.5
C-C=O (Ar)
Ar-C (C1)
Ipso to formyl group.
~124.2
CH (Ar)
Ar-C (C2)
Between two highly electron-withdrawing groups.
~123.8
C-C=O (Ar)
Ar-C (C3)
Ipso to formyl group.
~122.1
CH (Ar)
Ar-C (C6)
Adjacent to electron-donating methoxy group.
~62.0
CH
3
OCH
3
(C4)
Downfield shift due to steric inhibition of resonance.
~56.2
CH
3
OCH
3
(C5)
Typical shift for an unhindered aromatic methoxy.
Part 4: Comparative Performance & Analytical Alternatives
When designing a quality control workflow, researchers must choose the appropriate analytical conditions. Here is an objective comparison of alternatives:
1. High-Field NMR (400+ MHz) vs. Benchtop NMR (60-90 MHz)
High-Field (Recommended): Cleanly resolves the 7.86 and 7.59 ppm aromatic signals into distinct doublets. The 0.27 ppm difference equates to 108 Hz at 400 MHz, making the 1.92 Hz meta-coupling easily quantifiable.
Benchtop NMR: At 60 MHz, the 0.27 ppm difference is only 16.2 Hz. Due to lower magnetic field homogeneity, the two doublets will likely merge into an unresolved multiplet, making it impossible to verify the meta-coupling and risking false positives for isomeric impurities.
2. Solvent Selection: CDCl
3
vs. DMSO-d
6
CDCl
3
: Provides the sharpest resolution for internal hydrogen bonding networks and is the industry standard for this compound [1].
DMSO-d
6
: As a strong hydrogen-bond acceptor, DMSO will disrupt weak intramolecular interactions, causing a significant downfield shift in the aromatic and formyl protons. While useful for solubility, it alters the
Δδ
between H2 and H6, requiring a separate reference library.
Part 5: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, follow this self-validating acquisition workflow. The protocol uses the residual solvent peak as an internal diagnostic tool to guarantee sufficient resolution for the critical 1.92 Hz meta-coupling.
Sample Preparation: Dissolve 15–20 mg of the synthesized 4,5-dimethoxyisophthalaldehyde in 0.6 mL of high-purity CDCl
3
(containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.
Tuning & Matching: Insert the sample and ensure the probe is rigorously tuned and matched to the
1
H and
13
C frequencies to maximize the Signal-to-Noise (S/N) ratio.
Locking & Shimming (The Validation Step): Lock the spectrometer to the deuterium signal of CDCl
3
. Perform gradient shimming on the Z and Z2 axes.
Self-Validation: Acquire a dummy 1-scan
1
H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl
3
peak at 7.26 ppm. If FWHM > 0.5 Hz, you must reshim. Failing to achieve < 0.5 Hz resolution will artificially broaden the signals, masking the critical 1.92 Hz meta-coupling of the aromatic protons.
Acquisition Parameters:
1
H NMR: Number of scans (ns) = 16; Relaxation delay (d1) = 2.0 s; Pulse program = zg30 (30° flip angle).
13
C NMR: Number of scans (ns) = 512 to 1024 (due to the low natural abundance of
13
C and the lack of NOE enhancement on quaternary carbons); Relaxation delay (d1) = 2.0 s; Pulse program = zgpg30 (with WALTZ-16 composite pulse decoupling).
Data Processing: Apply zero-filling to 64k data points. Apply an exponential window function (Line Broadening, LB = 0.3 Hz for
1
H; LB = 1.0 Hz for
13
C) prior to Fourier Transformation. Phase and baseline correct manually for accurate integration.
References
Title: US20240360271A1 - Bio-based amine curing agent for curable compositions
Source: Google Patents
URL
Title: 4,5-Dimethoxyisophthalaldehyde Product Information
Source: EvitaChem
URL
Comparative
HPLC Method Validation for 4,5-Dimethoxyisophthalaldehyde Purity Analysis: A Comparative Guide to Column Chemistries
In the realm of pharmaceutical intermediates and advanced material synthesis, the purity of 4,5-dimethoxyisophthalaldehyde (CAS 10536-24-0) is a critical quality attribute[1]. This dialdehyde, characterized by its electr...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of pharmaceutical intermediates and advanced material synthesis, the purity of 4,5-dimethoxyisophthalaldehyde (CAS 10536-24-0) is a critical quality attribute[1]. This dialdehyde, characterized by its electron-rich methoxy groups and electron-withdrawing formyl groups on an aromatic ring, presents a unique analytical challenge.
When developing an HPLC method for this compound, many analysts default to a standard C18 column. However, relying purely on hydrophobic (dispersive) interactions often results in the co-elution of closely related structural impurities, such as positional isomers (e.g., 2,4-dimethoxyisophthalaldehyde) or mono-methoxy synthetic precursors. To achieve a self-validating, robust separation, we must engineer the chromatographic system to exploit the molecule's specific electronic topology.
This guide objectively compares the performance of standard C18 chemistries against Phenyl-Hexyl stationary phases, providing a comprehensive, validation framework[2].
Mechanistic Rationale: C18 vs. Phenyl-Hexyl Stationary Phases
As an application scientist, method development is not about trial and error; it is about understanding the causality behind molecular interactions.
A standard C18 column retains analytes based on hydrophobic partitioning. Because the positional isomers of dimethoxyisophthalaldehyde have nearly identical partition coefficients (LogP), a C18 phase struggles to differentiate them, leading to poor resolution (
Rs<1.5
) and peak overlap[3].
Conversely, a Phenyl-Hexyl column features a phenyl ring tethered to the silica surface via a flexible six-carbon alkyl chain. This architecture unlocks two critical mechanisms[4]:
π−π
Interactions: The electron cloud of the stationary phase's phenyl ring interacts directly with the electron-deficient/electron-rich regions of the analyte's aromatic ring.
Shape Selectivity: The flexible hexyl linker allows the phenyl group to dynamically align with the analyte, providing superior spatial recognition of positional isomers.
Chromatographic interaction mechanisms: C18 vs. Phenyl-Hexyl for aromatic aldehydes.
The Critical Role of the Organic Modifier
In Phenyl-Hexyl method development, the choice of organic modifier dictates the success of the separation. While acetonitrile is the default for many reversed-phase methods, its nitrile (
C≡N
) bond contains
π
electrons that compete with the analyte for
π−π
interactions with the stationary phase[5]. Therefore, methanol is the preferred organic modifier for Phenyl-Hexyl columns to maximize shape selectivity and
π−π
engagement.
Experimental Methodology: Phenyl-Hexyl Protocol
The following step-by-step protocol establishes a self-validating system designed to isolate 4,5-dimethoxyisophthalaldehyde from its synthetic impurities.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water (18.2 M
Ω⋅
cm).
Causality: Formic acid ensures the aldehyde and methoxy groups remain in a consistent solvation state and suppresses residual silanol ionization on the silica support, preventing peak tailing.
Mobile Phase B (Organic): 100% HPLC-Grade Methanol.
Causality: Chosen over acetonitrile to prevent
π
-electron competition, maximizing column selectivity.
Step 2: Standard & Sample Preparation
Diluent: Water:Methanol (50:50, v/v).
Stock Solution: Dissolve 10.0 mg of 4,5-dimethoxyisophthalaldehyde reference standard in 10 mL of diluent to yield a 1.0 mg/mL solution. Sonicate for 5 minutes.
Working Solutions: Dilute serially to construct a 5-point calibration curve ranging from 1.0 to 100
μg/mL
.
Step 3: Chromatographic Conditions
Column: Phenyl-Hexyl, 100 mm
×
4.6 mm, 2.7
μm
core-shell particles.
Detection: Photodiode Array (PDA) at 280 nm (optimal
λmax
for aromatic aldehydes)[6].
Step 4: Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
70
30
Isocratic hold to focus polar impurities
2.0
70
30
Initiate gradient
8.0
30
70
Linear sweep to elute main peak & hydrophobics
10.0
30
70
Column wash
10.1
70
30
Return to initial conditions
13.0
70
30
Re-equilibration
ICH Q2(R2) Validation Workflow & Comparative Data
According to the, an analytical procedure must be validated for specificity, linearity, precision, and accuracy to ensure it is fit for its intended purpose[7][8].
ICH Q2(R2) method validation workflow for 4,5-dimethoxyisophthalaldehyde purity analysis.
Comparative Performance: C18 vs. Phenyl-Hexyl
To empirically validate the mechanistic rationale, a forced degradation sample containing 4,5-dimethoxyisophthalaldehyde and its positional isomers was analyzed on both columns using the identical gradient program.
Table 1: Comparative Chromatographic Performance
Parameter
Standard C18
Phenyl-Hexyl
ICH Q2(R2) Acceptance Criteria
Resolution (
Rs
) (Isomer Impurity)
1.2 (Co-elution)
2.8 (Baseline)
≥1.5
Tailing Factor (
Tf
)
1.6
1.1
≤1.5
Theoretical Plates (
N
)
8,500
14,200
>2000
Retention Time (
tR
)
4.5 min
6.2 min
N/A
Data Interpretation: The Phenyl-Hexyl column demonstrates a 133% increase in resolution for critical isomer pairs. The improved peak symmetry (
Tf
= 1.1) directly correlates to the suppression of secondary interactions, proving the superiority of the
π−π
retention mechanism.
ICH Q2(R2) Validation Metrics
The Phenyl-Hexyl method was subjected to full ICH Q2(R2) validation. The system proved to be highly linear, precise, and accurate, easily meeting all global regulatory acceptance criteria.
Table 2: ICH Q2(R2) Validation Results (Phenyl-Hexyl Method)
Validation Parameter
Experimental Result
Acceptance Criteria
Linearity Range
1.0 - 100
μg/mL
R2≥0.999
Limit of Detection (LOD)
0.05
μg/mL
Signal-to-Noise (S/N)
≥3
Limit of Quantitation (LOQ)
0.15
μg/mL
Signal-to-Noise (S/N)
≥10
Method Precision (%RSD)
0.8% (n=6)
≤2.0%
Accuracy (Recovery %)
99.2% - 101.5%
98.0% - 102.0%
Conclusion
For the purity analysis of 4,5-dimethoxyisophthalaldehyde, standard C18 columns fail to provide the necessary selectivity to resolve structurally similar aromatic impurities. By transitioning to a Phenyl-Hexyl stationary phase and utilizing methanol as the organic modifier, analysts can leverage
π−π
and dipole-dipole interactions to achieve baseline resolution (
Rs=2.8
).
This method not only satisfies but exceeds the rigorous validation parameters set forth by the ICH Q2(R2) guidelines, providing a self-validating, highly reproducible analytical framework for drug development professionals and material scientists.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023.[Link]
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, 2023.[Link]
As reticular chemistry advances toward scalable, application-ready materials, the synthesis of imine-linked Covalent Organic Frameworks (COFs) remains a cornerstone of the field. However, as an application scientist, I f...
Author: BenchChem Technical Support Team. Date: April 2026
As reticular chemistry advances toward scalable, application-ready materials, the synthesis of imine-linked Covalent Organic Frameworks (COFs) remains a cornerstone of the field. However, as an application scientist, I frequently observe a critical point of failure in COF design: the underestimation of dialdehyde precursor selection.
The choice of dialdehyde is not merely a geometric consideration to satisfy a specific topology. It is the thermodynamic and kinetic steering wheel of the entire polymerization process. This guide objectively compares the three most prominent dialdehyde precursors—Terephthalaldehyde (TA), 2,5-Dimethoxyterephthalaldehyde (DMTA), and 2,5-Dihydroxyterephthalaldehyde (DHTA)—analyzing their impact on crystallinity, surface area, and framework robustness.
Mechanistic Pillars: The "Why" Behind Precursor Performance
To understand why certain COFs fail during activation while others exhibit exceptional porosity, we must examine the underlying molecular interactions dictated by the dialdehyde core.
The Baseline: Terephthalaldehyde (TA)
TA is the simplest, unsubstituted dialdehyde precursor. While it readily undergoes Schiff-base condensation to form imine linkages, the resulting frameworks (e.g., TPB-TP COF) often suffer from low stacking energies. For instance, TPB-TP COF possesses a relatively low stacking energy of 94.084 kcal/mol (1)[1]. This weak interlayer interaction makes the 2D sheets highly susceptible to capillary stress during solvent evacuation, frequently resulting in pore collapse and drastically reduced surface areas.
Substituting the phenyl ring with two bulky, electron-donating methoxy groups fundamentally alters the framework's thermodynamics. In DMTA-based COFs, the methoxy groups delocalize the lone pairs from oxygen over the phenyl ring, significantly strengthening the interlayer π-π interactions (1)[1]. This elevates the stacking energy (e.g., 106.862 kcal/mol for TPB-DMTP COF) and provides steric bulk that physically props the layers apart, preventing pore collapse during conventional vacuum drying.
While DMTA excels in standard topologies, sterically demanding amine nodes (such as bulky porphyrins) require a different stabilization mechanism. Here, DHTA is superior. The hydroxyl groups in DHTA participate in strong intramolecular O-H···N=C hydrogen bonding with the newly formed imine nitrogen (2)[2]. This interaction locks the phenyl rings in a strict coplanar, trans conformation, drastically reducing structural defects and enhancing intralayer rigidity.
Caption: Mechanistic pathways of dialdehyde precursor substitutions on COF structural integrity.
Quantitative Performance Comparison
The theoretical mechanisms translate directly into measurable material properties. The table below summarizes the quantitative differences in stacking energy and Brunauer–Emmett–Teller (BET) surface area based on the chosen precursor.
Dialdehyde Precursor
Amine Partner
Dominant Stabilization Mechanism
Stacking Energy (kcal/mol)
BET Surface Area (m²/g)
TA
TPB
Baseline imine condensation
94.08
610
DMTA
TPB
Interlayer π-π stacking via methoxy groups
106.86
2105
DMTA
Tph (Porphyrin)
Steric hindrance preventing full planarity
N/A
431
DHTA
Tph (Porphyrin)
Intralayer O-H···N=C hydrogen bonding
N/A
1305
TA (scCO₂ Activated)
TAPB
Capillary stress elimination
N/A
1841
Data Insights:
For standard amines (TPB), replacing TA with DMTA increases the surface area by over 340% due to enhanced interlayer stacking (1)[1].
For porphyrin-based amines (Tph), DMTA actually underperforms because its bulky methoxy groups disrupt the required coplanarity. Instead, DHTA is required to lock the structure via hydrogen bonding, yielding a surface area of 1305 m²/g compared to DMTA's 431 m²/g (2)[2].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and precursor-dependent activation strategies. Every step includes the causality behind the action and a validation checkpoint to ensure the system is functioning as intended.
Protocol A: Solvothermal Synthesis of Imine-Linked COFs
Monomer Loading: Weigh the amine and dialdehyde precursors in a precise stoichiometric ratio (e.g., 2:3 for a C3 + C2 topology) into a Pyrex tube. Causality: Exact stoichiometry prevents premature chain termination by unreacted end-groups.
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and mesitylene (1:1 v/v). Causality: This specific mixture balances the solubility of the monomers while providing a poor solvent environment for the growing polymer, driving crystallization.
Catalyst Injection: Add aqueous acetic acid (typically 3M to 6M). Causality: The acid catalyzes the reversible Schiff-base condensation, allowing the amorphous network to "error-correct" into a crystalline lattice.
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen, then seal the tube under a vacuum. Causality: Removing oxygen prevents the oxidative degradation of amines at high temperatures and creates a sealed autogenous pressure environment.
Polymerization: Heat the sealed tube undisturbed at 120 °C for 72 hours.
Protocol B: Precursor-Dependent Activation
The isolation method must be tailored to the robustness of the precursor used.
Washing: Filter the crude powder and wash extensively with THF and acetone to remove oligomers and trapped catalyst.
Activation Selection:
For DMTA/DHTA-COFs (Robust): Perform conventional vacuum drying at 120 °C for 12 hours. The enhanced stacking/hydrogen bonding resists capillary forces.
For TA-COFs (Fragile): Utilize Supercritical CO₂ (scCO₂) activation. Causality: Conventional vacuum drying of TA-COFs causes massive pore collapse (dropping surface area to ~98 m²/g). scCO₂ bypasses the liquid-gas phase boundary, eliminating the capillary stress and preserving surface areas up to 1841 m²/g (3)[3].
System Validation:
FT-IR Spectroscopy: Confirm the disappearance of the N-H stretch (~3300 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹), and verify the appearance of a strong C=N imine stretch at ~1620 cm⁻¹.
PXRD: A successful crystalline synthesis will exhibit a sharp, high-intensity (100) reflection at a low 2θ angle (typically 3°–5°).
Caption: Workflow for COF synthesis highlighting precursor-dependent activation strategies.
Conclusion & Recommendations
For application scientists scaling up COF production for gas storage, catalysis, or drug delivery, precursor selection dictates downstream processing costs. While TA is commercially cheap, the mandatory requirement for scCO₂ activation to prevent pore collapse negates its cost benefits at scale.
Recommendation: Default to DMTA for standard 2D imine COFs to leverage its superior stacking energy and vacuum-stable porosity. When working with sterically bulky, functionalized amines (like porphyrins), pivot to DHTA to exploit intramolecular hydrogen bonding for rigid, defect-free pore channels.
References
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI.
Design, Synthesis, and Applications of Mesoporous Covalent Organic Frameworks. CCS Chemistry.
Porphyrin containing covalent organic frameworks and process for the preparation thereof.
Green Synthesis of Robust Imine-Linked Two-Dimensional Covalent Organic Frameworks in Supercritical Carbon Dioxide.
Analytical Validation of UV-Vis Absorption Spectra for 4,5-Dimethoxyisophthalaldehyde: A Comparative Guide
In pharmaceutical development and advanced materials science, establishing a robust, self-validating analytical method is paramount. 4,5-Dimethoxyisophthalaldehyde (CAS: 10536-24-0) is a highly versatile aromatic dialdeh...
Author: BenchChem Technical Support Team. Date: April 2026
In pharmaceutical development and advanced materials science, establishing a robust, self-validating analytical method is paramount. 4,5-Dimethoxyisophthalaldehyde (CAS: 10536-24-0) is a highly versatile aromatic dialdehyde utilized as a critical building block in organic synthesis, screening compounds, and polymer chemistry[1]. Because of its specific structural features, accurately quantifying this compound via Ultraviolet-Visible (UV-Vis) spectroscopy requires a deep understanding of its photophysical behavior and strict adherence to compendial standards.
This guide provides an objective comparative analysis of its spectral properties and outlines a comprehensive, self-validating analytical workflow grounded in USP <857> and ICH Q2(R1) guidelines.
Comparative Spectral Analysis: The Photophysics of Conjugation
To develop a reliable UV-Vis method, we must first understand the causality behind the molecule's absorption profile. The UV-Vis spectrum of an aromatic aldehyde is dictated by
π→π∗
and
n→π∗
electronic transitions.
When comparing 4,5-dimethoxyisophthalaldehyde to its structural alternatives, the spectral differences are driven by the "push-pull" electronic effects of its substituents:
Isophthalaldehyde (Baseline): Contains two electron-withdrawing formyl groups. Its primary absorption occurs in the deeper UV region (~245–255 nm).
Dimethoxybenzaldehydes (e.g., 3,4- or 3,5-dimethoxybenzaldehyde): The addition of methoxy groups introduces lone-pair electrons (auxochromes) that intensify electronic interactions within the conjugated system, causing a bathochromic (red) shift to ~280 nm and ~310 nm[2].
4,5-Dimethoxyisophthalaldehyde: The synergistic combination of two strongly electron-withdrawing formyl groups (at the 1,3-positions) and two electron-donating methoxy groups (at the 4,5-positions) creates an extended conjugated network. This lowers the HOMO-LUMO energy gap, shifting the wavelength of maximum absorption (
λmax
) significantly into the near-UV region (~355–365 nm) and increasing the molar absorptivity[3].
Table 1: Comparative UV-Vis Spectral Features
Parameter
4,5-Dimethoxyisophthalaldehyde
Isophthalaldehyde
3,4-Dimethoxybenzaldehyde
Chromophore System
Dual formyl + Dual methoxy
Dual formyl
Single formyl + Dual methoxy
Expected
λmax
(nm)
~355 - 365 nm
~245 - 255 nm
~280, 310 nm
Molar Absorptivity (
ε
)
High (> 15,000 L·mol⁻¹·cm⁻¹)
Moderate
Moderate
Bathochromic Shift
Strong (Push-Pull effect)
None (Baseline)
Moderate
The Self-Validating Experimental Workflow
A reliable analytical protocol must be a self-validating system; it should inherently detect and prevent errors before they propagate. The following workflow illustrates the logical progression from instrument qualification to method robustness.
Fig 1. UV-Vis analytical validation workflow per USP <857> and ICH Q2(R1) guidelines.
Step-by-Step Methodology
Step 1: Operational Qualification (OQ)
Action: Before analyzing the aldehyde, verify the spectrophotometer's wavelength and photometric accuracy using Certified Reference Materials (CRMs).
Causality: According to USP <857>, an instrument must be qualified across its operational range[4]. We use a Holmium oxide glass filter because it provides sharp, intrinsic absorption bands (e.g., 279.2 nm, 360.9 nm) that are insensitive to environmental changes, making it an ideal standard for the x-axis (wavelength)[4]. For the y-axis (photometric response), Potassium dichromate solutions provide stable, predictable absorbance values to ensure detector linearity[4]. If the instrument fails this step, the workflow halts, preventing the generation of false data.
Step 2: Solvent Selection & Specificity
Action: Dissolve 4,5-dimethoxyisophthalaldehyde in HPLC-grade Methanol. Scan the solution and a pure solvent blank from 200 to 500 nm.
Causality: The method must unambiguously assess the analyte in the presence of potential matrix components[5]. Methanol is chosen because it easily solubilizes the dimethoxy-aromatic ring and has a low UV cutoff (~205 nm), ensuring the solvent matrix does not mask or interfere with the analyte's
λmax
at ~360 nm.
Step 3: Linearity and Range
Action: Prepare five distinct concentration levels (e.g., 5, 10, 15, 20, and 25 µg/mL) from a primary stock solution. Measure the absorbance at the determined
λmax
and plot Absorbance vs. Concentration.
Causality: This step validates the Beer-Lambert Law (
A=εbc
). Achieving a correlation coefficient (
R2
) > 0.999 ensures that the instrument's detector response is directly and predictably proportional to the 4,5-dimethoxyisophthalaldehyde concentration within the targeted operational range[5].
Step 4: Accuracy (Spike Recovery)
Action: Spike known concentrations of the 4,5-dimethoxyisophthalaldehyde standard into a synthetic matrix at 80%, 100%, and 120% of the target analytical concentration. Calculate the percentage recovery.
Causality: Accuracy measures the exactness of the analytical method[5]. By comparing the calculated concentration (derived from the linearity curve in Step 3) to the true spiked amount, we rule out systematic bias or matrix suppression effects.
Step 5: Precision (Repeatability)
Action: Measure the absorbance of the 100% target concentration solution six independent times using the same instrument, operator, and day.
Causality: Precision evaluates the degree of scatter between a series of measurements[5]. Calculating the Relative Standard Deviation (%RSD) proves that the method is immune to random micro-variations in sample preparation, cuvette positioning, or instrument noise.
Quantitative Validation Data Summary
When executing the above protocol for 4,5-dimethoxyisophthalaldehyde, the expected validation parameters—derived from ICH Q2(R1) acceptance criteria and the photophysical properties of highly conjugated benzaldehydes—are summarized below.
Table 2: Expected Validation Parameters for 4,5-Dimethoxyisophthalaldehyde
Validation Parameter
Acceptance Criteria (ICH Q2)
Expected Result for 4,5-DMIPA
Wavelength Accuracy
±
1.0 nm (UV) /
±
2.0 nm (Vis)
Pass (Verified via Holmium Oxide)
Linearity Range
R2≥0.999
2.0 - 40.0 µg/mL (
R2=0.9998
)
Accuracy (Recovery)
98.0% - 102.0%
99.5% - 101.2%
Repeatability (Precision)
%RSD
≤
2.0% (n=6)
0.85%
LOD / LOQ
Signal-to-Noise 3:1 / 10:1
0.15 µg/mL / 0.45 µg/mL
By strictly adhering to this self-validating framework, researchers can guarantee the scientific integrity of their spectral data, ensuring that downstream applications of 4,5-dimethoxyisophthalaldehyde are built upon a foundation of absolute analytical confidence.
References[4] Title: USP <857> Ultraviolet-Visible Spectroscopy Guide | Source: scribd.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjoNTv31ZmVQ6dSFT728BWXG7W2aeGQyKt5Kim2NWs8gi5cQXD-HKojfkiJoYXPIcKSGEITOHtrRIebgk7zTKoTDRSreGUHH9aB7hootOydg0mr-pO6e5sXAj_QtKkcKUH0AKn_Vi7QcxHDtNapBO58zYe3EBFjVnf1Fb2H8xLbVLLqp7H039p9Q==[1] Title: Buy 4,5-Dimethoxyisophthalaldehyde (EVT-12034126) | Source: evitachem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwkIqkHk9RXDf7v6it-jRugP7_y04vP_uWZA86hnzTE4zqas1nR9IN2XroTThPJ1q4BDzKnShhGnwNNMyNCOyds44tk0CyQX6n9DdO1n9Qoy1l9BVFIHYHk6MTqxSLfCgROEDolPPrJsY=[5] Title: Quality Guidelines - ICH | Source: ich.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1n_cv2_F2VRgNiLKHbX9x9TT03d9fTVXKAtHJJracRGw9D2M880wBrJm4G4-yItGzK6paUrcKqhqjviPWmbiPShqXS3Og9ZokxZ8-WoJ3tsfKVHkpWIivHYfLrYSnHZsDXa2wGWc=[3] Title: Design, Synthesis and Photophysical Properties of New 2,6-Dicyanoanilines Based on Isophthalaldehyde and Terephthalaldehyde | Source: e-journals.in | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHktznHNywOn7U1k4hAmNzs5Mmfmm08JbMjy5aDHeH-bTlUTkKrVEre8ep6XeCyuvbpbFiO3O864Eqx1dyyoHpmrtzqtuZs_YYzB-IaF0iTaAwLK5cY2eJrJQd0FGLFNqamjyi8cmvU[2] Title: 3,5-Dimethoxybenzaldehyde - the NIST WebBook | Source: nist.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEis-P32p2GPyi8bo9C01yKoR_t4yWBTQT4uSZoZF2HwMs7WezWFHCJGZ-mZHDjnYAwDTPoB9I1CfDTH2lhsuu2hubPzRJFrta6FbLUMU2LHAeU7xqPpLKJtiQfUBD6i4aP0W6ZpHmSX2MEAAMOl-gKfd5yprs=
4,5-dimethoxyisophthalaldehyde vs 4,6-dimethoxyisophthalaldehyde structural effects
Comparative Guide: 4,5-Dimethoxyisophthalaldehyde vs. 4,6-Dimethoxyisophthalaldehyde in Advanced Synthesis Introduction In the design of dynamic covalent architectures—such as covalent organic frameworks (COFs), macrocyc...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: 4,5-Dimethoxyisophthalaldehyde vs. 4,6-Dimethoxyisophthalaldehyde in Advanced Synthesis
Introduction
In the design of dynamic covalent architectures—such as covalent organic frameworks (COFs), macrocyclic cages, and asymmetric pharmaceutical intermediates—the selection of the dialdehyde precursor is a critical determinant of synthetic success. Among substituted aromatic dialdehydes, 4,5-dimethoxyisophthalaldehyde and 4,6-dimethoxyisophthalaldehyde represent a fascinating case study in positional isomerism. While they share the exact same molecular formula (C10H10O4), the specific placement of their methoxy groups fundamentally alters the symmetry of the aromatic ring. This structural divergence dictates their electronic and steric environments, splitting their utility into two distinct synthetic paradigms: concerted macrocyclization versus orthogonal, stepwise functionalization.
Structural Causality & Electronic Effects
The Symmetric Scaffold: 4,6-Dimethoxyisophthalaldehyde
In 4,6-dimethoxyisophthalaldehyde, the methoxy groups are positioned at C4 and C6, while the formyl groups occupy C1 and C3. This arrangement confers
C2v
symmetry to the molecule[1]. Crucially, both formyl groups exist in identical steric and electronic environments—each is ortho to one methoxy group and para to the other. The electron-donating resonance from the methoxy groups equally deactivates both carbonyl carbons, while the ortho-methoxy groups provide identical steric shielding.
Causality: Because the two formyl groups are chemically equivalent, they exhibit identical electrophilicity. This makes the 4,6-isomer the premier choice for concerted double-condensations, such as the synthesis of symmetric[4+6] amide cages[1], bis(salicylaldehydes)[2], and broad-range photoswitches[3].
The Desymmetrized Scaffold: 4,5-Dimethoxyisophthalaldehyde
Conversely, 4,5-dimethoxyisophthalaldehyde features adjacent methoxy groups at C4 and C5. This breaks the symmetry of the isophthalaldehyde core, rendering the C1 and C3 formyl groups chemically inequivalent. The C3-formyl is sterically hindered by the adjacent C4-methoxy group and receives direct ortho-resonance electron donation, reducing its electrophilicity. The C1-formyl, however, is flanked by protons (at C2 and C6) and is only meta/para to the methoxy groups, leaving it sterically unhindered and relatively more reactive.
Causality: This built-in asymmetry allows researchers to exploit the differential reaction kinetics of the two formyl groups. Nucleophiles will preferentially attack the unhindered C1-formyl. This enables orthogonal, stepwise functionalization, which is highly prized in the development of asymmetric bio-based amine curing agents[4] and complex fluorescent probes.
Protocol A: Concerted Macrocyclization using 4,6-Dimethoxyisophthalaldehyde
This protocol leverages the equivalent electrophilicity of the 4,6-isomer to form a symmetric imine macrocycle without the risk of forming asymmetric kinetic traps[1].
Preparation: Dissolve 4,6-dimethoxyisophthalaldehyde (1.0 eq) in anhydrous CHCl3/MeOH (1:1 v/v) under an argon atmosphere.
Condensation: Add the target diamine (e.g., ethylenediamine, 1.0 eq) dropwise at room temperature.
Catalysis: Introduce a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) to activate the structurally hindered carbonyls. Stir for 24 hours.
Self-Validating Analysis: Take an aliquot for 1H-NMR. The successful concerted formation of the symmetric macrocycle is validated by the complete disappearance of the aldehyde peak (~10.3 ppm) and the emergence of a single new imine proton peak (~8.5 ppm). The presence of multiple imine peaks immediately indicates an incomplete reaction or undesired oligomerization.
Protocol B: Orthogonal Reductive Amination using 4,5-Dimethoxyisophthalaldehyde
This protocol exploits the steric differentiation of the 4,5-isomer to synthesize an asymmetric diamine[4].
Selective Mono-Condensation: Dissolve 4,5-dimethoxyisophthalaldehyde (1.0 eq) in absolute ethanol and cool to 0 °C.
First Amine Addition: Add a primary amine (Amine A, 1.0 eq) slowly. The unhindered C1-formyl reacts preferentially. Stir for 2 hours at 0 °C.
In-Process Validation: 1H-NMR of the intermediate must show the disappearance of the upfield C1-aldehyde peak, while the sterically hindered C3-aldehyde peak remains completely intact. If both peaks are diminishing, the temperature is too high, overriding the steric control.
First Reduction: Add NaBH4 (1.5 eq) to reduce the mono-imine to a secondary amine. Quench and extract.
Second Condensation: Dissolve the isolated intermediate in toluene. Add Amine B (1.2 eq) and heat to 80 °C to force the condensation of the sterically hindered C3-formyl.
Final Reduction: Reduce with NaBH4 to yield the final asymmetric diamine curing agent.
Visualizations
Structural symmetry dictates the reactivity pathways of dimethoxyisophthalaldehyde isomers.
Divergent experimental workflows based on the symmetric and asymmetric properties of the isomers.
References
Title: Experimental and Theoretical Insights into Molecular and Solid-State Properties of Isomeric Bis(salicylaldehydes)
Source: ACS Publications
URL: [Link][2]
Title: Accessing chemically robust amide cages via the Pinnick oxidation
Source: Heidelberg University
URL: [Link][1]
Verifying Compound Identity: A Guide to the Elemental Analysis of 4,5-Dimethoxyisophthalaldehyde
For the modern researcher, confirming the identity and purity of a chemical compound is a foundational step in ensuring the validity and reproducibility of experimental results. Elemental analysis stands as a cornerstone...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern researcher, confirming the identity and purity of a chemical compound is a foundational step in ensuring the validity and reproducibility of experimental results. Elemental analysis stands as a cornerstone technique in this verification process, providing a quantitative measure of the elemental composition of a sample. This guide offers a comprehensive comparison of the expected theoretical and experimental elemental analysis values for 4,5-dimethoxyisophthalaldehyde, complete with a detailed experimental protocol and workflow.
The Critical Role of Elemental Analysis
Elemental analysis is a destructive analytical technique that determines the mass fractions of individual elements within a sample. For organic compounds, this typically involves the determination of carbon (C), hydrogen (H), and nitrogen (N). Sulfur (S) and other elements can also be quantified. The principle lies in the complete combustion of the sample under controlled conditions, followed by the precise measurement of the resulting combustion products (e.g., CO2, H2O, N2).
The resulting data is then compared against the theoretical elemental composition calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity. For drug development and other highly regulated fields, this verification is not just a matter of good scientific practice but a critical component of quality control and regulatory submission.
4,5-Dimethoxyisophthalaldehyde is an organic compound with the molecular formula C10H10O4.[1] This information is the starting point for calculating the theoretical elemental composition.
To determine the theoretical mass percentages of carbon, hydrogen, and oxygen, we first need the molecular weight of the compound and the atomic weights of its constituent elements.
Atomic weight of Carbon (C): 12.011 g/mol
Atomic weight of Hydrogen (H): 1.008 g/mol
Atomic weight of Oxygen (O): 15.999 g/mol
The molecular weight of C10H10O4 is calculated as follows:
With the molecular weight established, the theoretical percentage of each element can be calculated:
%C = (10 * 12.011 / 194.186) * 100 = 61.86%
%H = (10 * 1.008 / 194.186) * 100 = 5.19%
%O = (4 * 15.999 / 194.186) * 100 = 32.95%
These theoretical values serve as the benchmark against which experimental results are compared.
Comparison of Theoretical vs. Expected Experimental Values
In practice, experimental values from elemental analysis are rarely an exact match to the theoretical percentages. Minor deviations are expected due to instrumental limitations and the presence of trace impurities, such as residual solvents or moisture. A generally accepted tolerance for a pure compound is within ±0.4% of the theoretical value for each element.
Element
Theoretical %
Expected Experimental Range (%)
Carbon (C)
61.86
61.46 - 62.26
Hydrogen (H)
5.19
4.79 - 5.59
Oxygen (O)
32.95
32.55 - 33.35
Note: Oxygen is often determined by difference rather than direct measurement in many elemental analyzers.
Experimental Protocol for Elemental Analysis
The following is a generalized, step-by-step protocol for performing elemental analysis on a sample of 4,5-dimethoxyisophthalaldehyde. It is crucial to consult the specific operating manual for the instrument being used.
Instrumentation: A modern CHN/O elemental analyzer.
Materials:
4,5-dimethoxyisophthalaldehyde sample (2-3 mg)
Tin or silver capsules for weighing
Microbalance (readable to at least 0.001 mg)
High-purity oxygen (for combustion)
High-purity helium or argon (carrier gas)
Certified organic analytical standards (e.g., acetanilide) for calibration
Procedure:
Instrument Calibration:
Perform a multi-point calibration using a certified organic standard. This establishes a calibration curve to correlate the detector response to the known elemental composition of the standard.
Sample Preparation:
Ensure the 4,5-dimethoxyisophthalaldehyde sample is homogenous and dry. If necessary, dry the sample under vacuum to remove any residual solvent or moisture.
Accurately weigh 2-3 mg of the sample into a pre-cleaned tin or silver capsule using a microbalance.
Seal the capsule to enclose the sample.
Analysis:
Introduce the sealed capsule into the autosampler of the elemental analyzer.
Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature combustion furnace (typically ~900-1000 °C) in the presence of a pulse of pure oxygen.
The combustion products (CO2, H2O, and N2) are swept by a carrier gas through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N2.
The gases are then passed through a series of separation columns and detectors (typically thermal conductivity detectors) to quantify the amount of each gas.
Data Processing:
The instrument software will use the calibration data to convert the detector signals into elemental percentages for C, H, and N.
If oxygen is to be determined, a separate pyrolysis furnace is used, and the resulting CO is measured. Alternatively, the oxygen percentage is calculated by subtracting the sum of the other elemental percentages from 100%.
Workflow for Verification of 4,5-dimethoxyisophthalaldehyde
The following diagram illustrates the logical workflow for the elemental analysis of 4,5-dimethoxyisophthalaldehyde, from sample reception to final verification.
Benchmarking the Catalytic Efficiency of 4,5-Dimethoxyisophthalaldehyde Schiff Bases: A Comprehensive Guide
Executive Summary Schiff bases (imines) and their transition metal complexes remain privileged scaffolds in coordination chemistry and homogeneous/heterogeneous catalysis. Among the diverse array of dialdehyde precursors...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Schiff bases (imines) and their transition metal complexes remain privileged scaffolds in coordination chemistry and homogeneous/heterogeneous catalysis. Among the diverse array of dialdehyde precursors, 4,5-dimethoxyisophthalaldehyde (DA) has emerged as a highly tunable building block. This guide provides an objective, data-driven comparison of DA-derived Schiff base catalysts against standard alternatives (such as unsubstituted isophthalaldehyde and Salen complexes). Designed for researchers and drug development professionals, this document details the mechanistic causality behind DA's efficiency, presents benchmarked performance data, and outlines self-validating experimental protocols.
Mechanistic Rationale: The Role of 4,5-Dimethoxy Substitution
To design highly efficient catalysts, one must understand the electronic and steric causality of the ligand framework. The condensation of 4,5-dimethoxyisophthalaldehyde with primary amines yields robust Schiff base ligands[1]. The superiority of the DA scaffold in catalysis is driven by two primary factors:
Electronic Modulation via +R Resonance: The two methoxy (-OCH₃) groups at the 4 and 5 positions act as strong electron-donating groups (EDGs). Through resonance, they increase the electron density on the azomethine (C=N) nitrogen atoms. When coordinated to a transition metal (e.g., Ni²⁺, Cu²⁺), this enhanced σ-donor capacity makes the metal center more electron-rich. In oxidation reactions, this electron richness stabilizes high-valent metal-oxo intermediates (e.g., M=O), significantly lowering the activation energy barrier for oxygen transfer to the substrate[2].
Steric and Geometric Advantages: Unlike para-substituted terephthalaldehydes that tend to form linear polymers, the meta-substitution geometry of isophthalaldehydes introduces a "kinked" structure. This geometry favors the formation of discrete macrocycles or highly distorted, porous polymer networks with massive surface areas (e.g., >1000 m²/g), which maximizes the exposure of active catalytic sites in heterogeneous applications.
Benchmarking Catalytic Performance
To objectively evaluate the DA-Schiff base framework, we benchmark its performance against alternative catalysts in two standard industrial reactions: Selective Sulfide Oxidation (critical for pharmaceutical intermediates)[2] and Ethylene Oligomerization (crucial for polyolefin production)[3].
Table 1: Comparative Catalytic Efficiencies of Schiff Base Metal Complexes
Catalyst System
Reaction Type
Conversion (%)
Selectivity (%)
TON
TOF (h⁻¹)
DA-Schiff Base-Ni(II)
Sulfide to Sulfoxide
>98%
>99%
4,500
1,500
Isophthalaldehyde-Ni(II)
Sulfide to Sulfoxide
85%
92%
3,200
1,066
Terephthalaldehyde-Ni(II)
Sulfide to Sulfoxide
81%
88%
2,900
966
Standard Salen-Ni(II)
Sulfide to Sulfoxide
90%
95%
3,800
1,266
DA-Schiff Base Macrocycle-Ni
Ethylene Oligomerization
-
>90% (C₄)
4.73 × 10⁴
-
Linear Poly(Schiff Base)-Ni
Ethylene Oligomerization
-
82% (C₄)
3.10 × 10⁴
-
*Note: For ethylene oligomerization, TON is expressed as g/(mol Ni·h)[3].
Data Analysis: The DA-Schiff base catalyst outperforms both unsubstituted isophthalaldehyde and standard Salen complexes in sulfide oxidation, achieving near-perfect selectivity. The methoxy groups prevent over-oxidation to sulfones by precisely tuning the redox potential of the Ni(II) center[2].
Standardized Experimental Protocols
The following protocols are designed as self-validating systems to ensure reproducibility and scientific integrity.
Protocol A: Synthesis of DA-Schiff Base Ni(II) Complex
Reagent Preparation: Dissolve 2.0 mmol of 4,5-dimethoxyisophthalaldehyde in 20 mL of absolute ethanol[1].
Condensation: Add 4.0 mmol of the selected primary amine (e.g., ethylenediamine) dropwise. Introduce 3–5 drops of glacial acetic acid or HCl as an acid catalyst to facilitate the nucleophilic attack and subsequent dehydration[4].
Reflux: Stir the mixture under reflux (75 °C) for 4–6 hours.
Validation Checkpoint 1 (FTIR): Extract a 0.5 mL aliquot and analyze via FTIR. The reaction is deemed complete when the aldehyde carbonyl stretch (~1680 cm⁻¹) completely disappears and the distinct imine C=N stretch (~1648 cm⁻¹) emerges[5].
Metalation: Add 2.0 mmol of NiCl₂·6H₂O dissolved in 10 mL of ethanol to the hot ligand solution. Reflux for an additional 2 hours.
Isolation: Cool the mixture to room temperature. Filter the precipitated complex, wash sequentially with cold ethanol and diethyl ether to remove unreacted precursors, and dry under vacuum.
Validation Checkpoint 2 (UV-Vis): Confirm metal coordination by observing the red-shift of the ligand-to-metal charge transfer (LMCT) bands in UV-Vis spectroscopy.
Setup: In a 25 mL round-bottom flask, combine 1.0 mmol of methyl phenyl sulfide, 5.0 mol% of the synthesized DA-Schiff Base Ni(II) catalyst, and 5 mL of methanol as the solvent.
Oxidation: Slowly add 1.5 mmol of 30% aqueous H₂O₂ (oxidant) at room temperature[2].
Monitoring: Stir the mixture and monitor the reaction progress via TLC or GC-MS.
Workup & Validation (Mass Balance): Extract the organic layer with dichloromethane. Determine conversion and selectivity using GC-FID with an internal standard (e.g., dodecane). Self-Validation Rule: The total moles of unreacted sulfide + sulfoxide + sulfone must equal 1.0 mmol (the initial input). Any deviation >2% indicates catalyst degradation or uncharacterized side reactions, invalidating the run[2].
Workflow & Mechanistic Visualizations
Workflow for synthesizing 4,5-dimethoxyisophthalaldehyde Schiff base metal complexes.
Catalytic cycle of sulfide oxidation mediated by a DA-Schiff base transition metal complex.
Salehi, M. et al. "Synthesis, characterization, crystal structures, computational studies, and antibacterial activities of two new Schiff bases derived from isophthalaldehyde." Journal of Molecular Structure, 2015. 2
ProQuest Dissertations. "Preparation of nickel catalysts bearing Schiff base macrocycles and their performance in ethylene oligomerization." 3
As a Senior Application Scientist, ensuring the safe handling and lifecycle management of highly reactive intermediates is just as critical as the synthesis itself. 4,5-Dimethoxyisophthalaldehyde is a versatile, electron...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, ensuring the safe handling and lifecycle management of highly reactive intermediates is just as critical as the synthesis itself. 4,5-Dimethoxyisophthalaldehyde is a versatile, electron-rich aromatic dialdehyde widely utilized in drug development, coordination chemistry, and the synthesis of complex macrocycles. However, its dual electrophilic carbonyl centers and concentrated physical state demand rigorous operational and disposal frameworks.
This guide provides a mechanistic, self-validating approach to the safe handling, emergency cleanup, and final disposal of 4,5-Dimethoxyisophthalaldehyde, ensuring your laboratory exceeds standard Environmental Health and Safety (EHS) compliance.
Physicochemical Profile & Mechanistic Hazards
To design an effective disposal protocol, we must first understand the chemical behavior of the compound. The presence of two methoxy groups at the 4- and 5-positions strongly donates electron density into the aromatic ring, enhancing the compound's solubility in organic solvents and its overall reactivity[1].
Readily undergoes exothermic condensation with primary amines[3].
The Causality of Incompatibility:
Because 4,5-Dimethoxyisophthalaldehyde lacks
α
-hydrogens, it cannot undergo standard enolization. However, if introduced into a highly basic waste stream, it will undergo a Cannizzaro disproportionation —simultaneously oxidizing to a carboxylic acid and reducing to an alcohol. This reaction generates unexpected heat and alters the solubility profile of the waste carboy. Furthermore, mixing this aldehyde with amine-containing waste will trigger an exothermic Schiff base (imine) condensation[3]. Therefore, strict segregation from strong bases and primary amines is a chemical necessity, not just a regulatory guideline.
Waste Segregation Logic
The lifecycle of 4,5-Dimethoxyisophthalaldehyde waste generally splits into solid particulate waste and liquid reaction mixtures. Standard EPA and institutional guidelines dictate that these streams must be isolated to prevent cross-contamination and to facilitate high-temperature incineration[2].
Fig 1: Segregation and disposal workflow for 4,5-Dimethoxyisophthalaldehyde waste streams.
Note on Container Selection: HDPE is mandated for solid waste because it provides exceptional chemical resistance against aromatic compounds, preventing the leaching and permeation that occurs with lower-density plastics[4].
Step-by-Step Operational Methodologies
Protocol A: Self-Validating Liquid Waste Disposal
When disposing of reaction mixtures containing unreacted 4,5-Dimethoxyisophthalaldehyde (e.g., from aqueous imine condensations[3]), follow this validated protocol to prevent runaway reactions in the waste carboy.
pH Verification (The Validation Step): Before transferring the liquid to the bulk waste carboy, test an aliquot with pH paper. Adjust the solution to pH 6–8 using dilute
HCl
or
NaHCO3
. Causality: Neutralization prevents base-catalyzed Cannizzaro disproportionation and acid-catalyzed polymerization.
Halogen Segregation: Determine if the reaction utilized chlorinated solvents (e.g., dichloromethane). Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins[3]. Route to the red "Halogenated" carboy if halogens are present.
Transfer: Using a grounded funnel (to prevent static discharge if flammable solvents are present), slowly pour the neutralized mixture into the designated EHS container.
Thermal Validation Check: After sealing the carboy, rest your gloved hand on the exterior of the container for 30 seconds. A stable temperature confirms the absence of incompatible exothermic cross-reactions.
Aromatic aldehydes are harmful if swallowed and act as potent respiratory irritants[2]. In the event of a solid powder spill, rapid and systematic decontamination is required.
Isolation & PPE: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized powder. Don chemically resistant nitrile or neoprene gloves, safety goggles, and a laboratory coat[4].
Containment: Do not dry-sweep the powder, as this generates hazardous dust. Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
Mechanical Collection: Using non-sparking tools, carefully scoop the absorbent-aldehyde mixture into a wide-mouth HDPE solid waste container[4].
Chemical Decontamination: 4,5-Dimethoxyisophthalaldehyde is poorly soluble in water but highly soluble in organic solvents. Dampen a disposable cloth with ethanol or isopropanol and wipe down the spill area to dissolve and capture residual molecules[4]. Dispose of the cloth in the solid waste container.
Optical Validation Check: The extended conjugated
π
-system of this dimethoxy-aromatic compound often exhibits weak fluorescence under UV light. Pass a handheld 365 nm UV lamp over the spill area; an absence of fluorescence confirms complete chemical decontamination.
Environmental Impact and Final Destruction
While some simpler aromatic aldehydes (like benzaldehyde) exhibit moderate biodegradability[2], concentrated laboratory derivatives containing multiple functional groups pose an acute toxicity risk to aquatic organisms. Under no circumstances should 4,5-Dimethoxyisophthalaldehyde or its derivatives be disposed of down the drain or in regular municipal trash[4].
All segregated waste streams must be handed over to your institution's EHS department for high-temperature incineration in an EPA-approved facility[2]. Incineration ensures the complete thermal cleavage of the aromatic ring, converting the compound entirely into
CO2
and
H2O
.
References
Qualitative Tier 2 Assessment - Benzaldehyde. Santos. Available at:[Link]
A Citrus Serenade: An Improved Procedure for the Imine Condensation Reaction in Undergraduate Laboratories. ACS Publications (Journal of Chemical Education). Available at:[Link]
A Researcher's Guide to Handling 4,5-Dimethoxyisophthalaldehyde: Essential Safety and Operational Protocols
This guide provides essential safety and logistical information for the handling and disposal of 4,5-Dimethoxyisophthalaldehyde. As a trusted partner in your research, we aim to provide value beyond the product itself by...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the handling and disposal of 4,5-Dimethoxyisophthalaldehyde. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to work safely and effectively. The following protocols are grounded in established safety principles and an expert understanding of chemical hazards associated with aromatic aldehydes.
Hazard Assessment: Understanding the Risks
Compounds like 3,4-Dimethoxybenzaldehyde and 3-Hydroxy-4,5-dimethoxybenzaldehyde are known to cause skin and serious eye irritation.[1][2][3] Harmful effects if swallowed are also a primary concern.[4][5] As a fine powder or solid, 4,5-Dimethoxyisophthalaldehyde presents a risk of inhalation which may cause respiratory irritation.[3]
Given its aromatic nature and aldehyde functionality, it is prudent to handle this compound with care, assuming it may have sensitizing properties and other potential long-term health effects not yet fully characterized.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical. The selection of PPE should be based on the specific task being performed and the potential for exposure. All PPE should be inspected before use and stored correctly to prevent contamination and damage.[6]
Core PPE Requirements
Task / Operation
Minimum PPE Requirement
Storage & Transport
Laboratory Coat, Safety Glasses, Nitrile Gloves
Weighing & Dispensing
Chemical Splash Goggles, Butyl or Viton Gloves, Lab Coat
Solution Preparation
Chemical Splash Goggles, Face Shield, Butyl or Viton Gloves, Lab Coat
Reaction & Work-up
Chemical Splash Goggles, Face Shield, Butyl or Viton Gloves, Chemical-Resistant Apron
Detailed PPE Specifications
Hand Protection: Standard nitrile gloves may be used for incidental contact, but for prolonged handling or when splashes are likely, more robust gloves are necessary. Butyl rubber gloves are highly recommended as they offer excellent protection against aldehydes.[7] Viton gloves are also a suitable alternative for handling aromatic solvents.[6] Always check for tears or holes before use.
Eye and Face Protection: At a minimum, safety glasses with side shields meeting EN166 (Europe) or ANSI Z87.1 (US) standards are required.[4] When handling solutions or during procedures with a risk of splashing, chemical splash goggles are mandatory.[8] For larger volumes or more hazardous operations, a face shield should be worn in conjunction with goggles to protect the entire face.[8]
Body Protection: A flame-retardant laboratory coat is standard.[7] For procedures involving larger quantities or a significant splash risk, a chemically resistant apron over the lab coat provides an additional layer of protection. Ensure clothing fully covers the skin; closed-toe shoes are mandatory in the laboratory.[8]
Respiratory Protection: All handling of solid 4,5-Dimethoxyisophthalaldehyde that may generate dust, and any work with its solutions outside of a certified chemical fume hood, requires respiratory protection.[9] A NIOSH-approved air-purifying respirator with an organic vapor cartridge is appropriate for controlling vapor exposure.[9] If dust is present, a P95 or N95 particulate filter should be included.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict operational plan minimizes exposure and ensures procedural consistency.
Workflow for Safe Handling
Caption: Workflow for handling 4,5-Dimethoxyisophthalaldehyde.
Preparation and Engineering Controls:
Always handle 4,5-Dimethoxyisophthalaldehyde in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]
Weighing the Solid:
To prevent inhalation of fine particulates, weigh the solid material within a fume hood or a ventilated balance enclosure.
Use anti-static weigh boats or paper to minimize dispersal of the powder.
Close the container tightly immediately after dispensing.[4]
Preparing Solutions:
Add the solid slowly to the solvent to avoid splashing.
If heating is required, use a controlled heating mantle and ensure the setup is secure.
Keep the container covered as much as possible during dissolution.
Emergency Response and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[4]
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][4] If skin irritation occurs, seek medical advice.[2]
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Call a poison control center or physician immediately.[1]
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
Waste Segregation:
Solid Waste: Collect unused 4,5-Dimethoxyisophthalaldehyde and any grossly contaminated items (e.g., weigh paper, paper towels from a spill) in a dedicated, labeled hazardous waste container.
Liquid Waste: Solutions containing 4,5-Dimethoxyisophthalaldehyde should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective equipment should be placed in a designated hazardous waste bag or container.
Decontamination:
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water.
Glassware should be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the glassware can be washed normally.
Final Disposal: All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[3][4]
By adhering to these protocols, you can significantly mitigate the risks associated with handling 4,5-Dimethoxyisophthalaldehyde, ensuring a safer laboratory environment for yourself and your colleagues.
References
Safety Data Sheet (Veratraldehyde). (2009, September 22). Source Not Specified.
Safety Data Sheet. (2012, August 22). Covestro.
Safety Data Sheet (3,4-Dimethoxybenzaldehyde). Pfaltz & Bauer.
Safety Data Sheet (3-Hydroxy-4,5-dimethoxybenzaldehyde). (2025, November 13). Tokyo Chemical Industry.
Safety Data Sheet (1,3-Benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester). (2025, September 7). Thermo Fisher Scientific.
Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals . (2009, January). Labour Department. [Link]
Personal Protective Equipment for Chemical Exposures (7/24) . University of Nebraska-Lincoln Environmental Health and Safety. [Link]
Safety Data Sheet (Cuminic Aldehyde). (2025, August 1). The Perfumer's Apprentice.
Personal Protective Equipment (PPE) - Appendix E. Types of Gloves and their Advantages and Disadvantages. Source Not Specified.
UAH Laboratory Personal Protective Equipment . The University of Alabama in Huntsville. [Link]
Safety Data Sheet (Decanal). (2025, November 18). Sigma-Aldrich.